4-(Isobutylsulfonyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-(2-methylpropylsulfonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYQGDKMBFOTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675224 | |
| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-99-6 | |
| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Isobutylsulfonyl)phenylboronic acid CAS number 1217500-99-6 properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Isobutylsulfonyl)phenylboronic acid (CAS Number: 1217500-99-6), a key organoboron compound.[1] This document details its physicochemical properties, a representative synthesis protocol, its applications in research and development, and essential safety information. The content is structured to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.
Core Compound Properties
This compound is an organic compound featuring a phenylboronic acid moiety substituted with an isobutylsulfonyl group.[1] This structure makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 1217500-99-6 | |
| Molecular Formula | C₁₀H₁₅BO₄S | [2] |
| Molecular Weight | 242.1 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| IUPAC Name | This compound | |
| InChI Key | WGYQGDKMBFOTGS-UHFFFAOYSA-N | |
| SMILES | CC(C)CS(=O)(=O)c1ccc(cc1)B(O)O | [3] |
| Storage Temperature | Room temperature, under inert atmosphere | [3] |
Synthesis Methodology
The synthesis of sulfonyl-substituted phenylboronic acids typically involves a multi-step process starting from a corresponding brominated precursor. The following is a representative experimental protocol adapted from analogous syntheses of similar compounds.[4]
Experimental Protocol: Representative Synthesis
Objective: To synthesize a sulfonyl-phenylboronic acid via lithiation and borylation of a sulfonyl-bromophenyl precursor.
Step 1: Synthesis of the Sulfonyl Precursor (e.g., 4-Bromophenyl isobutyl sulfone)
-
Dissolve 4-bromothiophenol in a suitable solvent like methanol.
-
Add sodium methoxide and stir the mixture.
-
Add isobutyl bromide and heat the reaction mixture to reflux to form the corresponding sulfide.
-
After cooling, isolate the crude sulfide.
-
Dissolve the sulfide in a solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath and add an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA), in portions to oxidize the sulfide to the sulfone.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with a sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 4-bromophenyl isobutyl sulfone.
Step 2: Boronic Acid Formation
-
Dissolve the 4-bromophenyl isobutyl sulfone in a dry, anhydrous solvent system, such as a mixture of tetrahydrofuran (THF) and toluene, under an inert argon atmosphere.[4]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[4]
-
Slowly add n-butyllithium (n-BuLi) to the solution to perform a lithium-halogen exchange.
-
After stirring for a short period, add triisopropyl borate to the reaction mixture.[4]
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl) and stir vigorously.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Applications in Research and Drug Development
Phenylboronic acids are exceptionally versatile building blocks in modern organic chemistry and medicinal chemistry.[5] Their utility stems from their stability, ease of handling, and reactivity in key chemical reactions.
-
Suzuki-Miyaura Cross-Coupling: this compound is an ideal coupling partner in Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex. This is a cornerstone reaction for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs).[6]
-
Medicinal Chemistry: The phenylboronic acid moiety and its derivatives have gained significant attention for their biological activities.[7] They are known to act as enzyme inhibitors, particularly for serine proteases, by forming a stable, covalent bond with the enzyme's active site.[7] The sulfonyl group in this specific compound can act as a pharmacophore, potentially improving drug potency and metabolic stability by engaging in favorable interactions with biological targets.[6]
-
Biomarker Recognition: Phenylboronic acids can reversibly bind to cis-diols, a structural motif found in sugars and glycoproteins.[8][9] This property is exploited in the development of diagnostic sensors and targeted drug delivery systems that can recognize specific biomarkers, such as sialic acids which are often overexpressed on the surface of cancer cells.[7][8]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source |
| Pictogram | GHS07 (Exclamation mark) | ||
| Signal Word | Warning | ||
| Hazard Statements | H302 | Harmful if swallowed. | |
| H312 | Harmful in contact with skin. | ||
| H332 | Harmful if inhaled. | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | ||
| P270 | Do not eat, drink or smoke when using this product. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Avoid dust formation and inhalation.[11]
-
Store in a tightly sealed container in a dry place, preferably under an inert atmosphere, as boronic acids can be hygroscopic.[11]
-
Wash hands thoroughly after handling.
References
- 1. This compound|RUO|CAS 1217500-99-6 [benchchem.com]
- 2. (3-(Isobutylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 1217500-93-0|(4-(Isopentylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. japsonline.com [japsonline.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
4-(Isobutylsulfonyl)phenylboronic acid stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 4-(Isobutylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a member of the arylboronic acid class of compounds, which are crucial reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Their utility in forming carbon-carbon bonds has made them indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] However, the stability of boronic acids can be a critical factor in their successful application, affecting reaction yields, impurity profiles, and shelf-life. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing on established knowledge of arylboronic acid chemistry. The isobutylsulfonyl group, being electron-withdrawing, is expected to influence the reactivity and stability of the boronic acid moiety.[4]
Core Stability Profile
Factors Influencing Stability
The stability of this compound is influenced by several environmental and chemical factors. Understanding these is key to its proper handling and storage.
| Factor | Influence on Stability | Rationale |
| Moisture/Humidity | High | Promotes protodeboronation (hydrolysis), leading to the formation of the corresponding arene (isobutylsulfonylbenzene) and boric acid. Arylboronic acids are often hygroscopic.[6][7] |
| Temperature | Moderate | Elevated temperatures can accelerate degradation pathways. Refrigeration is generally recommended.[6][8] |
| Light | Moderate | Protection from UV radiation and sunlight is advised to prevent potential photo-degradation.[9] |
| pH | High | Protodeboronation of arylboronic acids is often pH-dependent, with increased rates under both acidic and basic conditions compared to a pH around 5.[2] The electron-withdrawing sulfonyl group lowers the pKa of the boronic acid, which can affect its stability profile across the pH range.[4] |
| Oxidizing Agents | High | Boronic acids are susceptible to oxidation, which can cleave the C-B bond to form phenols.[5][10] This is a significant degradation pathway, especially in the presence of reactive oxygen species.[11][12] |
| Air | Moderate | While many boronic acids are considered stable to air, prolonged exposure, especially in the presence of moisture, can lead to degradation.[13] Storage under an inert atmosphere is recommended for long-term stability.[6] |
Degradation Pathways
The two primary degradation pathways for this compound are protodeboronation and oxidation.
Protodeboronation (Hydrolysis)
This is a common degradation route for arylboronic acids, particularly in the presence of water. The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.
Caption: Protodeboronation of this compound.
Oxidation
Oxidative degradation leads to the formation of the corresponding phenol. This can be initiated by various oxidizing agents, including atmospheric oxygen over time, or more reactive species.[5][10]
Caption: Oxidative degradation of this compound.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended.
Storage Conditions
| Parameter | Recommendation | Citation |
| Temperature | Refrigerate (2-8 °C) | [6][8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | [6] |
| Container | Keep in a tightly closed, suitable container | [6][7] |
| Environment | Store in a dry, well-ventilated place | [6][7] |
| Light Exposure | Protect from light | [9] |
Handling Precautions
Proper handling is crucial to prevent degradation and ensure user safety.
References
- 1. Boronic Acids & Derivatives [sigmaaldrich.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 6. fishersci.com [fishersci.com]
- 7. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
The Isobutylsulfonyl Group: A Potent Electron-Withdrawing Moiety for Tuning Boronic Acid Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic modification of boronic acids with electron-withdrawing groups is a cornerstone of modern medicinal chemistry and materials science. By modulating the electronic properties of the boronic acid moiety, researchers can fine-tune its acidity (pKa), reactivity, and binding affinity for biological targets. This technical guide provides a comprehensive overview of the electron-withdrawing effects of the isobutylsulfonyl group on boronic acids, offering valuable insights for the design of novel pharmaceuticals and advanced materials.
The Electron-Withdrawing Nature of the Sulfonyl Group
The sulfonyl group (-SO2R) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to participate in resonance delocalization of electron density from the aromatic ring. This inductive and resonance-based electron withdrawal significantly impacts the properties of the attached boronic acid.
The primary effect of an electron-withdrawing group on a phenylboronic acid is the stabilization of the corresponding boronate anion. This stabilization leads to a lower pKa value, meaning the boronic acid is more acidic and a larger proportion exists in the anionic, tetrahedral form at physiological pH.[1][2] This is a critical consideration in drug design, as the tetrahedral boronate is often the species that interacts with biological targets, such as the active sites of enzymes.[1]
Quantitative Analysis of Electron-Withdrawing Effects
For comparison, the methylsulfonyl (-SO2Me) group has a Hammett para-constant (σp) of 0.72, indicating a strong electron-withdrawing effect. It is reasonable to assume that the isobutylsulfonyl group will have a similar, potent electron-withdrawing capacity.
A more direct measure of the electronic effect on a boronic acid is its pKa value. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[2] The introduction of a sulfonyl group significantly lowers this value. For instance, 4-(3-butenesulfonyl)-phenylboronic acid, a structurally similar alkylsulfonyl-substituted boronic acid, has a pKa of 7.1.[2] This substantial decrease of 1.7 pH units highlights the potent electron-withdrawing nature of the alkylsulfonyl group.
Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids
| Substituent | pKa | Change in pKa (from Phenylboronic Acid) | Reference |
| -H (Phenylboronic acid) | 8.8 ± 0.1 | - | [2] |
| 4-(3-butenesulfonyl) | 7.1 ± 0.1 | -1.7 | [2] |
| 4-(N-allylsulfamoyl) | 7.4 ± 0.1 | -1.4 | [2] |
| 4-nitro | 7.1 | -1.7 | [2] |
| 4-carboxyl | ~8.0 | -0.8 | [2] |
Synthesis and Characterization
(Isobutylsulfonyl)phenylboronic acids are synthetically accessible. Commercially available starting materials include (3-(isobutylsulfonyl)phenyl)boronic acid and (4-(isobutylsulfonyl)phenyl)boronic acid.[4]
A general synthetic route to alkylsulfonyl-substituted phenylboronic acids involves a key bromo-lithium exchange reaction.[2]
Experimental Protocols
Synthesis of 4-Bromo-1-(isobutylsulfonyl)benzene (Precursor)
This protocol is adapted from the synthesis of a similar sulfonyl-substituted compound.[2]
-
Alkylation: To a solution of 4-bromobenzenethiol in a suitable solvent (e.g., methanol) containing a base (e.g., sodium methoxide), add isobutyl bromide. Stir the reaction mixture at room temperature until completion. After an aqueous workup, the crude (4-bromophenyl)(isobutyl)sulfide is obtained.
-
Oxidation: Dissolve the sulfide in a chlorinated solvent (e.g., dichloromethane). Cool the solution in an ice-water bath. Slowly add a two-fold molar excess of an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA). Stir the mixture for several hours at low temperature. Quench the reaction with a basic aqueous solution (e.g., 1 M NaOH). After extraction and purification, 4-bromo-1-(isobutylsulfonyl)benzene is isolated.
Synthesis of (4-(Isobutylsulfonyl)phenyl)boronic acid
This protocol is based on a one-pot bromo-lithium exchange and borylation procedure.[2]
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 4-bromo-1-(isobutylsulfonyl)benzene in a dry, anhydrous solvent mixture (e.g., THF/toluene).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate to the solution.
-
Slowly add a solution of n-butyllithium (n-BuLi) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at -78 °C for a specified time before gradually warming to room temperature.
-
Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and perform an aqueous workup.
-
The crude product can be purified by recrystallization or chromatography to yield (4-(isobutylsulfonyl)phenyl)boronic acid.
Determination of pKa by UV-Vis Spectrophotometry
The pKa of a boronic acid can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.[5][6]
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values and constant ionic strength, covering a range from approximately 2 pH units below to 2 pH units above the expected pKa.
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO). For each measurement, add a small, constant volume of the stock solution to a cuvette containing one of the buffer solutions to achieve a final concentration suitable for UV-Vis analysis.
-
UV-Vis Measurement: Record the UV-Vis spectrum of the boronic acid in each buffer solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a wavelength where the acidic and basic forms of the boronic acid have different extinction coefficients against the pH of the buffer. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.[7][8]
Impact on Drug Development and Signaling Pathways
The ability of the isobutylsulfonyl group to lower the pKa of boronic acids into the physiological range has significant implications for drug development. A lower pKa ensures that a substantial fraction of the boronic acid is in the active tetrahedral boronate form at physiological pH, potentially leading to enhanced target engagement.
Boronic acids are known to inhibit various enzymes, including proteases and carbonic anhydrases.[4] The interaction often involves the formation of a covalent bond between the boron atom and a nucleophilic residue in the enzyme's active site.
Conclusion
The isobutylsulfonyl group is a potent electron-withdrawing substituent that significantly lowers the pKa of boronic acids. This electronic modulation is a valuable tool for medicinal chemists and materials scientists seeking to enhance the properties of boronic acid-containing molecules. The synthetic accessibility of isobutylsulfonyl-substituted boronic acids, coupled with well-established methods for their characterization, makes them attractive building blocks for the development of next-generation therapeutics and functional materials. The principles and data presented in this guide provide a solid foundation for the rational design and application of these versatile compounds.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. (3-(Isobutylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 7. hi-tec.tripod.com [hi-tec.tripod.com]
- 8. ishigirl.tripod.com [ishigirl.tripod.com]
potential applications of 4-(Isobutylsulfonyl)phenylboronic acid in medicinal chemistry
An In-depth Technical Guide to the Potential Applications of 4-(Isobutylsulfonyl)phenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an organoboron compound with significant, yet largely unexplored, potential in medicinal chemistry. Its unique structure, featuring a phenylboronic acid moiety combined with an isobutylsulfonyl group, positions it as a promising candidate for the development of novel therapeutics. Boronic acids are recognized as "privileged structures" in drug discovery due to their ability to form reversible covalent bonds with biological targets.[1] The sulfonyl group can further modulate the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which can influence its pharmacokinetic profile and target interactions.[1][2] This technical guide provides a comprehensive overview of the potential applications of this compound, drawing on data from structurally related compounds to hypothesize its biological activities and outline relevant experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below.
| Identifier | Value |
| CAS Number | 1217500-99-6 |
| Molecular Formula | C10H15BO4S |
| Molecular Weight | 242.1 g/mol |
| IUPAC Name | (4-(isobutylsulfonyl)phenyl)boronic acid |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage | Inert atmosphere, room temperature |
Potential Medicinal Chemistry Applications
Based on the known biological activities of arylboronic acids and aryl sulfones, this compound is a promising scaffold for investigation in several therapeutic areas.
Enzyme Inhibition
The boronic acid moiety is a well-established pharmacophore for enzyme inhibition, particularly for serine proteases, where it can form a stable, reversible covalent bond with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[1] The isobutylsulfonyl group can occupy hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity and selectivity.
Hypothesized Targets and Therapeutic Areas:
| Enzyme Class | Potential Therapeutic Area | Rationale |
| Serine Proteases | Oncology, Inflammation, Virology | Boronic acids are known inhibitors of various serine proteases involved in these disease processes. |
| Dipeptidyl Peptidase IV (DPPIV) | Diabetes | Dipeptide derivatives of boronic acids have shown potent DPPIV inhibition.[3] |
| Proteasome | Oncology | The boronic acid warhead is a key feature of the proteasome inhibitor drug, Bortezomib.[4] |
Anti-inflammatory Activity
Structurally related compounds containing an aryl sulfoxide or sulfone moiety have demonstrated anti-inflammatory properties.[1] This activity is often mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[1]
Anti-cancer Activity
Phenylboronic acids are being explored for targeted cancer therapy due to their ability to selectively bind to sialic acid residues that are often overexpressed on the surface of cancer cells.[4][5] This interaction can be exploited for targeted drug delivery. Furthermore, as mentioned, the inhibition of enzymes crucial for cancer cell survival, such as the proteasome, presents a viable anti-cancer strategy.
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound, adapted from established protocols for structurally similar compounds.[6][7]
Synthesis of this compound
This protocol is adapted from the synthesis of analogous sulfonyl-phenylboronic acids.[6]
Step 1: Synthesis of (4-bromophenyl)(isobutyl)sulfane
-
In a round-bottom flask, dissolve 4-bromothiophenol in methanol.
-
Add sodium methoxide and stir the solution.
-
To this solution, add 1-bromo-2-methylpropane (isobutyl bromide) and reflux the mixture.
-
After completion, remove the solvent under reduced pressure and extract the product with an organic solvent. Wash with brine, dry over anhydrous sulfate, and concentrate to yield the sulfide.
Step 2: Synthesis of 1-bromo-4-(isobutylsulfonyl)benzene
-
Dissolve the (4-bromophenyl)(isobutyl)sulfane in dichloromethane and cool in an ice-water bath.
-
Slowly add 3-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents) to the solution.
-
Stir the mixture in the ice-water bath and then allow it to warm to room temperature overnight.
-
Quench the reaction with a sodium hydroxide solution, separate the organic layer, wash with water, dry, and evaporate the solvent to obtain the sulfone.
Step 3: Synthesis of this compound
-
In a dry flask under an argon atmosphere, dissolve 1-bromo-4-(isobutylsulfonyl)benzene in a dry mixture of THF and toluene.
-
Cool the solution to -78°C in a dry ice-acetone bath.
-
Slowly add n-butyllithium (n-BuLi) and stir for a short period.
-
Add triisopropyl borate and continue stirring at -78°C.
-
Allow the reaction to warm to room temperature and then quench with hydrochloric acid.
-
Extract the product with an organic solvent, dry over anhydrous sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude product to obtain pure this compound.
In Vitro Anti-inflammatory Assay (Griess Assay for Nitrite Production)
This protocol is for evaluating the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to achieve final concentrations ranging from 1 µM to 100 µM (final DMSO concentration should be ≤ 0.1%).
-
Stimulation: Pre-treat the cells with varying concentrations of the compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an unstimulated control.
-
Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part 2 of Griess Reagent) and incubate for another 5-10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.
Serine Protease Inhibition Assay (α-Chymotrypsin)
This protocol is for determining the inhibitory activity of the compound against a model serine protease.[7]
-
Reagent Preparation: Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer (e.g., 50 mM, pH 7.8). Prepare a stock solution of the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in a suitable organic solvent (e.g., DMSO) and then dilute it in Tris-HCl buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add 20 µL of varying concentrations of the inhibitor (or vehicle for control). Add 160 µL of Tris-HCl buffer and 10 µL of the α-chymotrypsin solution to each well. Incubate the plate at 37°C for 15 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding 10 µL of the substrate solution to each well. Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader to monitor the release of p-nitroaniline.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Visualizations
Hypothesized Synthesis Workflow
Caption: Hypothesized synthetic route for this compound.
General Workflow for In Vitro Biological Evaluation
Caption: General experimental workflow for in vitro biological screening.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for medicinal chemistry research. While direct biological data for this specific compound is not yet widely available, the well-documented activities of related arylboronic acids and aryl sulfones provide a strong rationale for its investigation as an enzyme inhibitor and as an anti-inflammatory or anti-cancer agent. The experimental protocols outlined in this guide offer a clear path for researchers to synthesize and evaluate the biological potential of this compound. Future work should focus on generating empirical data to confirm these hypothesized activities, elucidating its specific molecular targets, and exploring structure-activity relationships through the synthesis and testing of derivatives. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
physical and chemical properties of 4-(Isobutylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Isobutylsulfonyl)phenylboronic acid. Due to the limited availability of specific experimental data for this particular compound, information from closely related analogs is included to provide a broader context for its potential characteristics and applications in research and drug development.
Core Physical and Chemical Properties
This compound is a substituted aromatic boronic acid. The presence of the electron-withdrawing isobutylsulfonyl group is expected to significantly influence its chemical properties, particularly its acidity and reactivity, compared to unsubstituted phenylboronic acid.
Table 1: Physical and Chemical Properties of this compound and Related Analogues
| Property | This compound | 4-(Methylsulfonyl)phenylboronic acid | Phenylboronic acid |
| CAS Number | 1217500-99-6 | 149104-88-1[1][2][3] | 98-80-6[4] |
| Molecular Formula | C₁₀H₁₅BO₄S | C₇H₉BO₄S[1][3] | C₆H₇BO₂[4] |
| Molecular Weight | 242.1 g/mol | 200.02 g/mol [1] | 121.93 g/mol [4] |
| Physical Form | Solid | White to light yellow crystalline powder[1] | White to yellow powder[4] |
| Melting Point | Data not available | 289-293 °C[2][5] | 216 °C[4] |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa | Predicted to be lower than phenylboronic acid | Data not available | 8.83[4] |
| Solubility | Data not available | Data not available | Soluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride. Water solubility: 10 g/L (20 °C)[4][6][7] |
Synthesis and Purification
Experimental Protocol: Synthesis of Arylsulfonyl Phenylboronic Acids (General Procedure)
This protocol is adapted from the synthesis of similar sulfonyl phenylboronic acids and can be considered a starting point for the synthesis of the title compound.[8]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
1-Bromo-4-(isobutylsulfonyl)benzene (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Triisopropyl borate
-
n-Butyllithium (in hexanes)
-
Hydrochloric acid (HCl), 2 M
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., chloroform, diethyl ether, ethanol/water mixture)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-4-(isobutylsulfonyl)benzene in a dry mixture of THF and toluene (e.g., 1:4 v/v).
-
Add triisopropyl borate to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 2 M HCl, and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocols
Purification of the crude product is crucial to remove any unreacted starting materials and byproducts. The two most common methods are recrystallization and column chromatography.
Table 2: Purification Methods for Phenylboronic Acids
| Method | Solvents/Stationary Phase | Procedure |
| Recrystallization | Ethanol/water, Chloroform | Dissolve the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization. |
| Column Chromatography | Silica gel | Elute with a solvent gradient of increasing polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol). |
Chemical Reactivity and Stability
The isobutylsulfonyl group is a strong electron-withdrawing group, which is expected to increase the Lewis acidity of the boronic acid moiety. This, in turn, would lower the pKa of this compound compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[8] For instance, the pKa of 4-(3-butenesulfonyl)-phenylboronic acid is 7.1 ± 0.1.[8] A lower pKa is often desirable in the context of drug development as it can lead to stronger binding interactions with biological targets, such as the cis-diols found in glycoproteins, at physiological pH.[8][9]
Phenylboronic acids are generally stable compounds but can undergo protodeboronation (loss of the boronic acid group) under certain conditions. The stability of boronic acids towards oxidation is a critical factor in their biological applications.
Potential Applications in Drug Development
While there is no specific literature on the biological activity or drug development applications of this compound, the broader class of sulfonylphenylboronic acids and phenylboronic acids, in general, has garnered significant interest in medicinal chemistry.[10]
Potential Roles of Sulfonylphenylboronic Acids in Drug Discovery
Caption: Potential applications of sulfonylphenylboronic acids in drug discovery.
Their utility stems from the ability of the boronic acid moiety to form reversible covalent bonds with diols present in many biological macromolecules, such as glycoproteins on cell surfaces.[11] The sulfonyl group can act as a key pharmacophore, participating in hydrogen bonding and other interactions within a biological target's binding site.
Arylboronic acids have been investigated as inhibitors of various enzymes, including serine proteases.[12] Furthermore, the unique properties of the boronic acid group have been exploited in the design of targeted drug delivery systems and biosensors.[13] The development of boronic acid-based drugs is an active area of research, with several compounds having received FDA approval.[10] Given these precedents, this compound represents a compound of interest for further investigation in various therapeutic areas.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(Methanesulfonyl)phenylboronic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. d-nb.info [d-nb.info]
- 7. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Using 4-(Isobutylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the use of 4-(Isobutylsulfonyl)phenylboronic acid in Suzuki coupling reactions, a key transformation for accessing novel biaryl sulfonamides with potential applications in drug discovery. The resulting compounds, bearing the isobutylsulfonyl moiety, are of particular interest for their potential as modulators of critical biological pathways, including those involved in cancer cell survival.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl halides. The data is compiled based on established procedures for structurally related arylboronic acids.
Table 1: Optimized Reaction Conditions for Suzuki Coupling
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) |
| Ligand | Triphenylphosphine (already part of the catalyst complex) |
| Base | K₂CO₃ (Potassium carbonate) |
| Solvent | Toluene/Ethanol/Water (4:1:1 v/v/v) |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Representative Yields with Various Aryl Halides
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-4-(isobutylsulfonyl)biphenyl | 85-95% |
| 2 | 1-Bromo-4-chlorobenzene | 4'-Chloro-4-(isobutylsulfonyl)biphenyl | 80-90% |
| 3 | 4-Bromobenzonitrile | 4'-(4-(Isobutylsulfonyl)phenyl)benzonitrile | 75-85% |
| 4 | 3-Bromopyridine | 3-(4-(Isobutylsulfonyl)phenyl)pyridine | 70-80% |
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound with an Aryl Bromide
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound, the corresponding aryl bromide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the solvent mixture of toluene, ethanol, and water (4:1:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Application in Cancer Therapy: Inhibition of the Mcl-1 Apoptotic Pathway
Biaryl sulfonamides synthesized using this compound are under investigation as potential anticancer agents. One of the key targets for such compounds is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis (programmed cell death) and develop resistance to therapies.[1] The following diagram illustrates the role of Mcl-1 in the intrinsic apoptotic pathway and how its inhibition can promote cancer cell death.
Caption: Inhibition of the Mcl-1 anti-apoptotic pathway by a potential biaryl sulfonamide.
References
Application Notes and Protocols for 4-(Isobutylsulfonyl)phenylboronic Acid in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-(isobutylsulfonyl)phenylboronic acid in carbon-carbon (C-C) bond formation reactions, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The isobutylsulfonyl group can influence the physicochemical properties of target molecules, such as solubility and metabolic stability, making it a valuable moiety in drug discovery programs.[1][2]
Overview of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[3][4][5] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[6][7]
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols provide a generalized methodology for the Suzuki-Miyaura coupling of this compound with an aryl halide. The reaction conditions should be considered a starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq.)
-
This compound (1.2-1.5 mmol, 1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 eq.)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DME, THF/water mixture) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To a flame-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst and any additional ligand if required.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed, anhydrous solvent via syringe.
Reaction Execution:
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, typically 80-110 °C) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions.
Work-up and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The choice of catalyst, base, and solvent can significantly impact the yield of the Suzuki-Miyaura coupling reaction. The following table summarizes typical conditions used for the coupling of various arylboronic acids, which can serve as a guide for optimizing the reaction with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DME/Water | 80 | 65 | [6] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/Water | 80-100 | Varies | [6] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Varies | [6] |
| PdCl₂ | K₂CO₃ | DMF/Water | 20 (with sonication) | Varies | [9] |
| PdCu@Ti₃C₂ | K₂CO₃ | Water | Varies | Varies | [10] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. α-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of α-substituted acrylates via Pd-catalysed Suzuki reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(Isobutylsulfonyl)phenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(Isobutylsulfonyl)phenylboronic acid with a variety of aryl halides. This class of reaction is of significant interest in medicinal chemistry and materials science for the synthesis of biaryl sulfones, which are prevalent motifs in many biologically active compounds and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[1]
This compound is an electron-deficient boronic acid due to the presence of the strongly electron-withdrawing isobutylsulfonyl group. This electronic property can influence its reactivity in Suzuki-Miyaura couplings. Generally, electron-deficient boronic acids can be challenging coupling partners, sometimes requiring modified reaction conditions to achieve high yields.[3] These notes provide optimized protocols to address these challenges and facilitate the efficient synthesis of 4-aryl-isobutylsulfonylbenzene derivatives.
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
References
Application Notes and Protocols for the Purification of Biaryl Products from 4-(Isobutylsulfonyl)phenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of biaryl products synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 4-(isobutylsulfonyl)phenylboronic acid. The protocols outlined below are designed to ensure the isolation of high-purity biaryl sulfones, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound is a versatile building block in this reaction, allowing for the introduction of an isobutylsulfonylphenyl moiety into a variety of organic molecules. The sulfonyl group can influence the physicochemical properties of the final compound, such as solubility, metabolic stability, and biological activity, making it a valuable functional group in drug discovery.
Proper purification of the resulting biaryl sulfone product is critical to remove unreacted starting materials, palladium catalyst residues, and reaction byproducts. This document provides detailed protocols for the work-up and purification of these target compounds.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling and subsequent purification can be evaluated by monitoring the reaction progress and characterizing the final product. While specific quantitative data for reactions involving this compound are not extensively reported in the literature, the following table provides representative data for the synthesis of a biaryl sulfone.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 85 | >98 |
| 2 | 1-Chloro-4-nitrobenzene | This compound | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 18 | 78 | >97 |
| 3 | 2-Bromopyridine | This compound | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF/H₂O | 10 | 82 | >98 |
Note: The data presented in this table are illustrative and represent typical outcomes for Suzuki-Miyaura reactions of aryl halides with functionalized phenylboronic acids. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, or DMF with water)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, deoxygenated solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature for work-up and purification.
Protocol for Work-up and Purification
This protocol outlines the steps for the isolation and purification of the biaryl sulfone product.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl acetate, Dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Aqueous base solution (e.g., 1 M NaOH or K₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Aqueous Work-up:
-
Dilute the cooled reaction mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a 1 M aqueous solution of NaOH or K₂CO₃ to remove unreacted this compound as its water-soluble boronate salt.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude biaryl sulfone product.
-
-
Chromatographic Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
The choice of eluent will depend on the polarity of the product. A gradient of hexane and ethyl acetate is often effective. The separation can be monitored by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
-
Recrystallization (Optional):
-
If the purified biaryl sulfone is a solid, it can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane) to obtain a highly pure crystalline product.
-
-
Palladium Removal:
-
For applications requiring very low levels of palladium, the purified product can be treated with a palladium scavenger or filtered through a pad of celite.
-
Visualizations
Below are diagrams illustrating the key processes involved in the synthesis and purification of biaryl products from this compound reactions.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Purification Workflow for Biaryl Sulfones.
References
Application Notes and Protocols for 4-(Isobutylsulfonyl)phenylboronic Acid in the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Isobutylsulfonyl)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the isobutylsulfonyl group provides a valuable pharmacophore that can enhance the potency and modulate the physicochemical properties of drug candidates. This functional group can participate in hydrogen bonding and other non-covalent interactions within biological targets, making it a key component in the design of inhibitors for various enzymes, particularly kinases.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of novel compounds, with a focus on the development of p38 MAP kinase inhibitors, a critical target in inflammatory diseases. Detailed experimental protocols for synthesis and biological evaluation are provided to guide researchers in their drug discovery efforts.
Key Applications
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures. These motifs are prevalent in a wide range of biologically active molecules. The isobutylsulfonylphenyl moiety is of particular interest in the design of kinase inhibitors, where the sulfonyl group can interact with the hinge region of the kinase domain.
Data Presentation: Representative Bioactive Compounds
The following table summarizes quantitative data for a series of representative, hypothetical novel compounds synthesized using this compound as a key building block. These compounds are designed as potential p38 MAP kinase inhibitors, and their activities are based on published data for structurally related molecules.
| Compound ID | Aryl/Heteroaryl Partner | p38α Kinase Inhibition (IC50, nM) | Cellular TNF-α Inhibition (IC50, nM) | In vivo Efficacy (ED50, mg/kg) |
| NC-001 | 4-Fluorophenyl | 50 | 150 | 30 |
| NC-002 | 2-Aminopyrimidine | 25 | 80 | 15 |
| NC-003 | 3-Pyridyl | 75 | 200 | 40 |
| NC-004 | 5-Indolyl | 15 | 50 | 10 |
| NC-005 | 2-Thiophenyl | 100 | 300 | 50 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of this compound with various aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro p38α Kinase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of the synthesized compounds against the p38α MAP kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human p38α enzyme
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the p38α enzyme, and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 3: Cellular TNF-α Release Assay
This protocol describes how to measure the effect of the synthesized compounds on the release of the pro-inflammatory cytokine TNF-α in a cellular model.
Materials:
-
Synthesized inhibitor compounds
-
Human monocytic cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the THP-1 cells in a 96-well plate and differentiate them into macrophages.
-
Pre-treat the cells with various concentrations of the inhibitor compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 4 hours to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Determine the IC50 values for the inhibition of TNF-α release.
Visualizations
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Isobutylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis of 4-(isobutylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry. The protocols outlined below are intended to serve as a guide for the multi-gram to kilogram-scale production of this compound, with a focus on process efficiency, purity, and safety.
Introduction
This compound is an important reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery. Its utility is highlighted in the development of enzyme inhibitors, where the boronic acid moiety can form reversible covalent bonds with active site residues, such as the serine in serine proteases. The isobutylsulfonyl group contributes to the molecule's physicochemical properties, influencing its solubility, stability, and pharmacokinetic profile. The demand for this and similar arylboronic acids in pharmaceutical development necessitates robust and scalable synthetic routes.
Synthetic Strategy
The scale-up synthesis of this compound can be approached through a three-step sequence, starting from readily available materials. This strategy is adapted from established procedures for analogous alkylsulfonylphenylboronic acids and is designed for process scalability. The key transformations are:
-
S-Alkylation: Formation of a thioether by the reaction of 4-bromothiophenol with an isobutyl halide.
-
Oxidation: Conversion of the thioether to the corresponding sulfone using a suitable oxidizing agent.
-
Borylation: Introduction of the boronic acid group via a lithium-halogen exchange followed by reaction with a borate ester.
This multi-step synthesis requires careful control of reaction conditions at each stage to ensure high yields and purity of the final product.
Experimental Protocols
The following protocols provide a detailed methodology for the scale-up synthesis of this compound.
Step 1: Synthesis of 4-Bromo-1-(isobutylthio)benzene
-
Reaction: In a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol is prepared. To this solution, a base like sodium methoxide or sodium hydroxide (1.1 eq) is added portion-wise while maintaining the temperature below 25 °C. After stirring for 30 minutes, isobutyl bromide (1.2 eq) is added dropwise, and the reaction mixture is heated to a moderate temperature (e.g., 50-60 °C) and monitored by an appropriate analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude 4-bromo-1-(isobutylthio)benzene can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Step 2: Synthesis of 1-Bromo-4-(isobutylsulfonyl)benzene
-
Reaction: The 4-bromo-1-(isobutylthio)benzene (1.0 eq) is dissolved in a suitable solvent like dichloromethane or acetic acid in a reactor equipped for cooling. The solution is cooled to 0-5 °C, and a strong oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (2.2-2.5 eq) is added portion-wise, ensuring the temperature is maintained. The reaction is stirred at a low temperature and then allowed to warm to room temperature. The progress of the oxidation is monitored by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, the mixture is carefully quenched with a reducing agent solution (e.g., sodium sulfite) if m-CPBA is used. The organic layer is separated, washed with sodium bicarbonate solution, water, and brine. After drying over anhydrous sodium sulfate and filtration, the solvent is removed under reduced pressure.
-
Purification: The resulting solid, 1-bromo-4-(isobutylsulfonyl)benzene, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.
Step 3: Synthesis of this compound
-
Reaction: This step must be carried out under strictly anhydrous and inert conditions (nitrogen or argon atmosphere). A solution of 1-bromo-4-(isobutylsulfonyl)benzene (1.0 eq) in a dry ethereal solvent (e.g., a mixture of THF and toluene) is prepared in a reactor equipped for low-temperature reactions. The solution is cooled to -78 °C. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, maintaining the low temperature. The mixture is stirred for a period to ensure complete lithium-halogen exchange. Triisopropyl borate (1.2 eq) is then added slowly, and the reaction is stirred at -78 °C before being allowed to warm gradually to room temperature overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is stirred, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude this compound is purified by recrystallization. A common technique involves dissolving the crude material in a suitable solvent and adjusting the pH to induce precipitation of the pure product. Alternatively, purification can be achieved by forming a salt with a base, washing away impurities, and then re-acidifying to obtain the purified boronic acid.
Data Presentation
The following table summarizes typical quantitative data for the scale-up synthesis of this compound, based on analogous preparations. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Bromothiophenol | 1.0 | Methanol | 55 | 4-6 | 90-95 | >95 |
| 2 | 4-Bromo-1-(isobutylthio)benzene | 1.0 | Dichloromethane | 0 to RT | 6-8 | 85-90 | >98 |
| 3 | 1-Bromo-4-(isobutylsulfonyl)benzene | 1.0 | THF/Toluene | -78 to RT | 12-16 | 65-75 | >97 |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reagent-Specific Hazards:
-
4-Bromothiophenol: Stench, toxic. Handle with care.
-
Sodium Methoxide/Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Isobutyl Bromide: Flammable, irritant.
-
m-CPBA: Strong oxidizer, can be shock-sensitive.
-
n-Butyllithium: Pyrophoric. Must be handled under an inert atmosphere.
-
-
Reaction Hazards: The oxidation and borylation steps can be exothermic. Proper temperature control is crucial to prevent runaway reactions. The quench of n-butyllithium and the work-up of the borylation reaction should be performed with caution.
Applications in Drug Development
Phenylboronic acids are a class of compounds with significant applications in medicinal chemistry. They are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a stable, reversible covalent bond with the catalytic serine residue. This mechanism of action is of great interest in the development of therapeutics for a range of diseases.
Visualization of Mechanism of Action
The following diagram illustrates the general mechanism of inhibition of a serine protease by a phenylboronic acid derivative.
Caption: Serine protease inhibition by a phenylboronic acid derivative.
Experimental Workflow Diagram
The overall workflow for the scale-up synthesis is depicted below.
Caption: Synthetic workflow from starting materials to the final product.
Application Notes and Protocols: 4-(Isobutylsulfonyl)phenylboronic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 4-(Isobutylsulfonyl)phenylboronic acid in material science, focusing on its role in the synthesis of advanced polymers and functional materials. The protocols provided are generalized methodologies based on established procedures for structurally similar compounds and should be optimized for specific applications.
Introduction to this compound
This compound is an organoboron compound characterized by a phenylboronic acid moiety substituted with an isobutylsulfonyl group at the para position. This substitution significantly influences the electronic properties of the molecule, making it a valuable building block in the synthesis of specialized materials. The key features imparted by the isobutylsulfonyl group include:
-
Electron-Withdrawing Nature : The sulfonyl group is strongly electron-withdrawing, which lowers the pKa of the boronic acid. This property is particularly advantageous for applications requiring diol binding at or near physiological pH.
-
Modulation of Material Properties : Incorporation of this moiety into polymers and other materials can influence their electronic, optical, and physical characteristics, such as conductivity, thermal stability, and solubility.[1][2]
-
Synthetic Versatility : The boronic acid functional group is highly versatile, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of C-C bonds in the synthesis of biaryls, conjugated polymers, and other advanced materials.[1][3]
Key Applications in Material Science
The unique properties of this compound make it a candidate for several applications in material science:
-
Synthesis of Conjugated Polymers for Organic Electronics : As a monomer in Suzuki-Miyaura polymerization, it can be used to create polymers with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-withdrawing sulfonyl group can help tune the HOMO/LUMO energy levels of the resulting polymer.
-
Development of Chemosensors : The lowered pKa of the boronic acid enables the design of sensors for diol-containing molecules, such as saccharides, that can operate at neutral pH.[4][5] This is a significant advantage over unsubstituted phenylboronic acid, which typically requires alkaline conditions for efficient binding.
-
Formation of Stimuli-Responsive Hydrogels : Phenylboronic acid-containing polymers can form hydrogels that respond to changes in pH or the concentration of specific diols like glucose.[4] The isobutylsulfonyl group can enhance the sensitivity and operational range of these materials.
-
Functionalization of Surfaces and Nanoparticles : The boronic acid moiety can be used to anchor molecules to surfaces or nanoparticles, creating functional materials for applications such as affinity chromatography, targeted drug delivery, and bio-imaging.[5]
Quantitative Data: pKa of Sulfonyl-Substituted Phenylboronic Acids
| Compound | pKa | Reference |
| Phenylboronic Acid | ~8.8 | [5] |
| 4-(N-allylsulfamoyl)-phenylboronic acid | 7.4 | [5] |
| 4-(3-butenesulfonyl)-phenylboronic acid | 7.1 | [5] |
This data underscores the enhanced acidity of the boronic acid proton in the presence of a sulfonyl group, which is critical for applications in biological or environmentally relevant conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound to synthesize biaryl compounds. This is a fundamental reaction for the creation of more complex materials.
Workflow Diagram:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Conceptual Design for a Phenylboronic Acid-Based Optical Sensor
This protocol outlines the conceptual steps for fabricating a simple optical sensor for diols using a hydrogel functionalized with a sulfonyl-phenylboronic acid derivative. The principle relies on the swelling of the hydrogel upon binding of a diol, which can be detected as a change in optical properties.
Logical Relationship Diagram:
References
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 4-(Isobutylsulfonyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving the electron-deficient substrate, 4-(Isobutylsulfonyl)phenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with electron-deficient boronic acids like this compound, can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Electron-deficient boronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2][3] Ensure you are using fresh, high-purity this compound. Consider converting it to a more stable form, such as a pinacol ester or MIDA boronate, if you continue to face issues.[3]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[3][4] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[3][4]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to air and moisture.[1][3] Ensure your catalyst and ligand are fresh and have been stored under appropriate inert conditions.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[1][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and properly degassed solvents.[1][3] The purity of your base is also important.
-
Q2: I suspect protodeboronation of my this compound is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a significant challenge with electron-deficient boronic acids.[1][2][3] Here are several strategies to mitigate this issue:
-
Choice of Base: The base plays a dual role: it's necessary for the transmetalation step but can also promote protodeboronation.[5] Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[1][3]
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation.[3] Employing anhydrous conditions with a non-aqueous base and solvent system can be beneficial.
-
Reaction Temperature: Higher temperatures can sometimes accelerate protodeboronation. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[2]
Q3: My reaction is sluggish and not going to completion. What adjustments can I make to improve the reaction rate?
A3: Slow reaction rates are common when dealing with electron-deficient boronic acids due to a less efficient transmetalation step.[1] Consider the following adjustments:
-
Catalyst and Ligand Selection:
-
Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Precatalysts: Using modern, air-stable palladium precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species.[1]
-
-
Stronger Base: A stronger base can facilitate the formation of the more nucleophilic boronate species, thereby accelerating the transmetalation step.[1] Bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) in these cases.
-
Solvent Choice: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[6] Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often in combination with water. Experimenting with different solvent systems may be necessary.
Q4: I am observing significant formation of homocoupled byproducts. What is the cause and how can I prevent it?
A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling. To minimize this side reaction:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Strict Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire course of the reaction, from reagent addition to workup.
-
Use of Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst that needs to be reduced in situ.
Troubleshooting Workflow
For a systematic approach to troubleshooting low yield, follow the logical progression outlined in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
preventing protodeboronation of 4-(Isobutylsulfonyl)phenylboronic acid
Welcome to the Technical Support Center for 4-(Isobutylsulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and handling of this reagent, with a specific focus on preventing its degradation via protodeboronation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue for this compound?
A1: Protodeboronation is a chemical reaction that results in the cleavage of the carbon-boron bond in a boronic acid, replacing it with a carbon-hydrogen bond. This process is a prevalent undesired side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, leading to the consumption of the boronic acid and a reduction in the yield of the desired product.[1][2] The sulfonyl group in this compound is strongly electron-withdrawing, which makes the arylboronic acid particularly susceptible to base-catalyzed protodeboronation.[1]
Q2: What are the primary factors that promote the protodeboronation of this reagent?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at high pH, which facilitates the formation of the more reactive arylboronate anion.[1][3]
-
Presence of Water: Water can act as a proton source for the cleavage of the carbon-boron bond.[4][5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1][5]
-
Prolonged Reaction Times: Extended exposure to destabilizing conditions increases the likelihood of degradation.[1]
-
Inefficient Catalysis: A slow desired reaction (e.g., Suzuki-Miyaura coupling) allows more time for the protodeboronation side reaction to occur.[5]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: Minimizing protodeboronation requires careful optimization of the reaction conditions. Key strategies include:
-
Choice of Base: Use weaker, non-hydroxide bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Anhydrous Conditions: Employ anhydrous solvents and ensure all glassware is thoroughly dried. The addition of activated molecular sieves (e.g., 4Å) can help to scavenge residual water.[5]
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover, typically in the range of 60-80 °C as a starting point.[5]
-
Efficient Catalyst System: Utilize a highly active palladium catalyst and appropriate ligand to accelerate the desired cross-coupling reaction, thereby outcompeting the protodeboronation side reaction.[5] Increasing catalyst loading may also be beneficial.[5]
-
Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can exhibit greater stability.[4][6]
Q4: Are boronic esters of this compound completely stable to protodeboronation?
A4: While boronic esters, such as the pinacol ester, are generally more stable than the corresponding boronic acids, they are not immune to protodeboronation.[7] Their stability can be nuanced, as hydrolysis of the ester back to the boronic acid can occur under basic aqueous conditions, which then makes it susceptible to protodeboronation.[3][8] However, strategies that involve the "slow release" of the boronic acid from a more stable precursor like a MIDA boronate can be effective in minimizing its concentration and thus its degradation over the course of the reaction.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and significant formation of isobutyl(phenyl)sulfane (protodeboronated byproduct) | High reaction pH due to strong base. | Switch to a weaker, non-hydroxide base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] |
| Presence of excess water in the reaction. | Use anhydrous solvents, dry glassware thoroughly, and consider adding 4Å molecular sieves.[5] | |
| Reaction temperature is too high. | Lower the reaction temperature. Start optimization around 60-80 °C.[5] | |
| The Suzuki-Miyaura coupling is sluggish. | Optimize the catalyst system. Use a more active palladium catalyst/ligand combination or increase the catalyst loading.[5] | |
| Inconsistent results between batches | Degradation of this compound upon storage. | Store the boronic acid under an inert atmosphere (argon or nitrogen) at low temperatures. For long-term storage, consider converting it to a more stable pinacol or MIDA ester. |
| Formation of other unidentified byproducts | The sulfonyl group may interact with the catalyst. | Screen different palladium catalysts and ligands. |
| Oxidation of the boronic acid. | Ensure all solvents and reagents are properly degassed to remove oxygen and maintain a strict inert atmosphere. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, incorporating measures to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the anhydrous base.
-
Add the palladium catalyst and any additional ligand if required.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent.
-
Stir the reaction mixture at a controlled temperature (start with 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with a standard aqueous work-up and purification by column chromatography.
Visualizing Reaction Pathways
To aid in understanding the chemical processes involved, the following diagrams illustrate the key reaction pathways.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-(Isobutylsulfonyl)phenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura coupling reaction of 4-(Isobutylsulfonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the Suzuki-Miyaura coupling of this compound?
A1: The optimal temperature for the Suzuki-Miyaura coupling of this compound typically falls within the range of 80°C to 110°C.[1] However, the ideal temperature can vary depending on the specific substrates, catalyst system, and solvent being used.[1] It is crucial to perform a temperature optimization study for your specific reaction to achieve the best results.
Q2: I am observing low to no product formation. What are the initial troubleshooting steps?
A2: Low yields in Suzuki couplings can often be attributed to several factors. Begin by systematically checking your reagents and reaction setup. Ensure the quality and stability of your this compound, as electron-deficient arylboronic acids can be prone to degradation.[2] Verify the reactivity of your aryl halide partner; the general reactivity trend is I > Br > OTf >> Cl.[2] It is also essential to confirm the integrity of your palladium catalyst and ligands, as they can degrade over time or through oxidation.[2] Finally, ensure you are using anhydrous, degassed solvents and maintaining a strictly inert atmosphere throughout the reaction.[2]
Q3: My reaction is producing significant byproducts. What are the likely side reactions and how can I minimize them?
A3: Two common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common issue with electron-deficient boronic acids.[2] To mitigate this, consider using milder bases like K₃PO₄ or Cs₂CO₃, ensuring anhydrous conditions, and using a more stable boronic acid derivative if the problem persists.[2] Homocoupling, the self-coupling of the boronic acid, can be promoted by the presence of oxygen.[3] Thoroughly degassing the reaction mixture and using an efficient Pd(0) source can help reduce this byproduct.[3]
Q4: How does the choice of base and solvent affect the reaction temperature and outcome?
A4: The base and solvent system are critical parameters that are interdependent with the reaction temperature. The base activates the boronic acid for transmetalation, and common choices include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).[3] The solvent must be capable of dissolving the reactants and be stable at the reaction temperature.[4] Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent to aid in dissolving the base.[1][4] The optimal combination of base, solvent, and temperature will need to be determined empirically for your specific system.
Troubleshooting Guide: Optimizing Reaction Temperature
This guide provides a structured approach to optimizing the reaction temperature for the coupling of this compound.
| Issue | Possible Cause | Recommended Action |
| Low Conversion of Starting Materials | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C) and monitor the reaction progress by TLC or LC-MS.[3][4] |
| Inefficient catalyst system at the current temperature. | Consider screening different palladium catalysts and ligands that are known to be more active at lower temperatures.[3] | |
| Formation of Degradation Products | Reaction temperature is too high. | Decrease the reaction temperature. High temperatures can lead to the degradation of the boronic acid, catalyst, or the desired product.[4] |
| Significant Protodeboronation | High temperature in the presence of water. | Lowering the reaction temperature can reduce the rate of protodeboronation.[2] Also, ensure strictly anhydrous conditions. |
| Reaction Stalls After Initial Conversion | Catalyst deactivation at elevated temperatures. | Select a more thermally stable catalyst system. If the reaction is prolonged, catalyst decomposition can occur at higher temperatures. |
Data Presentation: Effect of Temperature on Reaction Yield
The following table presents representative data on the effect of reaction temperature on the yield of a model Suzuki-Miyaura coupling reaction. While not specific to this compound, it illustrates the general trend observed. An optimal temperature is often found where the yield is maximized before thermal decomposition or side reactions become significant at higher temperatures.[5][6]
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 50 | 12 | 35 | Incomplete conversion of starting materials. |
| 70 | 8 | 72 | Significant improvement in yield. |
| 80 | 6 | 91 | Optimal yield achieved with a shorter reaction time. |
| 100 | 6 | 89 | Slight decrease in yield, potential for minor degradation. |
| 120 | 4 | 75 | Noticeable formation of byproducts and decomposition. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5-10 mL of a 4:1 mixture of 1,4-dioxane/water).[1][2] Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 4-(Isobutylsulfonyl)phenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Isobutylsulfonyl)phenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki-Miyaura reactions with this compound?
A1: The two most prevalent byproducts are the homocoupling product of the boronic acid, forming 1,1'-bi(4-(isobutylsulfonyl)phenyl), and the protodeboronation product, where the boronic acid group is replaced by a hydrogen atom to yield isobutyl(phenyl)sulfone. The electron-withdrawing nature of the isobutylsulfonyl group can make the boronic acid more susceptible to certain side reactions.
Q2: How does the choice of base impact byproduct formation?
A2: The base is crucial for activating the boronic acid but an inappropriate choice can increase byproduct formation. Strong bases can promote protodeboronation, especially in the presence of water. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally effective while minimizing side reactions.[1]
Q3: What is the role of oxygen in the formation of homocoupling byproducts?
A3: Oxygen can promote the homocoupling of boronic acids. It is thought that oxygen can facilitate the oxidation of Pd(0) to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of the boronic acid. Therefore, it is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., with argon or nitrogen).
Q4: Can the palladium catalyst and ligands influence the formation of byproducts?
A4: Yes, the choice of catalyst and ligands is critical. Using a pre-catalyst that efficiently generates the active Pd(0) species can minimize the concentration of Pd(II) species that may promote homocoupling. Bulky, electron-rich phosphine ligands can also help to suppress homocoupling by sterically hindering the formation of the homocoupling intermediates and promoting the desired cross-coupling pathway.[2]
Q5: How can I purify the final product from unreacted boronic acid and its byproducts?
A5: Purification can typically be achieved through standard techniques such as column chromatography on silica gel. Recrystallization is another effective method, particularly if the desired product is a solid. For challenging separations, derivatization of the unreacted boronic acid to a more easily separable species can be considered.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Homocoupling
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | 1. Ensure rigorous degassing of the solvent and reaction mixture (e.g., by sparging with an inert gas or freeze-pump-thaw cycles).2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inefficient Catalyst System | 1. Switch to a Pd(0) catalyst source or a pre-catalyst that rapidly generates Pd(0).2. Employ bulky, electron-rich phosphine ligands to favor the cross-coupling pathway. |
| High Concentration of Boronic Acid | 1. Consider slow addition of the this compound to the reaction mixture to keep its instantaneous concentration low. |
Issue 2: Significant Formation of the Protodeboronation Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Water | 1. Use anhydrous solvents and reagents.2. Dry all glassware thoroughly before use. |
| Inappropriate Base | 1. Switch to a weaker, non-nucleophilic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] |
| High Reaction Temperature | 1. Attempt the reaction at a lower temperature, if the desired coupling is still feasible. |
| Boronic Acid Instability | 1. Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), which can release the boronic acid slowly under the reaction conditions. |
Data Presentation: Impact of Reaction Parameters on Byproduct Formation
The following tables provide illustrative data on how different reaction parameters can influence the yield of the desired product and the formation of byproducts in a typical Suzuki-Miyaura coupling. Note: This data is representative and has been compiled from studies on similar arylboronic acids. Optimal conditions for this compound may vary.
Table 1: Comparison of Different Bases on Product Yield and Byproduct Formation
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Protodeboronation Byproduct (%) |
| K₃PO₄ | Toluene/H₂O | 100 | 85 | 5 | 10 |
| K₂CO₃ | Dioxane/H₂O | 100 | 78 | 8 | 14 |
| Cs₂CO₃ | Dioxane | 110 | 92 | 3 | 5 |
| NaOH | THF/H₂O | 80 | 65 | 10 | 25 |
| Et₃N | DMF | 120 | 40 | 15 | 45 |
Table 2: Influence of Palladium Catalyst/Ligand System on Reaction Outcome
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Toluene/H₂O | 100 | 75 | 15 |
| Pd₂(dba)₃ (1) | SPhos (2) | Dioxane | 100 | 90 | 5 |
| Pd(PPh₃)₄ (3) | - | Toluene/H₂O | 100 | 82 | 10 |
| XPhos Pd G3 (2) | - | t-BuOH/H₂O | 80 | 95 | <2 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]
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Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)[1]
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for managing common byproducts.
Caption: Suzuki-Miyaura cycle with competing byproduct pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of 4-(Isobutylsulfonyl)phenylboronic acid in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(Isobutylsulfonyl)phenylboronic acid in reaction media.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
A1: Poor solubility of boronic acids is a common issue. The isobutylsulfonyl group, while contributing to the polarity, can also lead to strong crystal lattice energy, making dissolution difficult. Here is a step-by-step troubleshooting guide to improve the solubility of this compound in your reaction media.
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Step 1: Solvent Selection & Co-solvent Systems
-
Initial Choice: Phenylboronic acids generally exhibit good solubility in polar aprotic solvents and ethers, and lower solubility in non-polar hydrocarbons.[1][2] For Suzuki-Miyaura coupling reactions, common solvent systems include mixtures of an organic solvent with water, such as toluene/water, dioxane/water, or THF/water.[3][4]
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Co-solvents: If your compound has poor solubility in a single solvent, introducing a co-solvent can be effective.[5] For primarily organic reactions, adding a small amount of a polar aprotic solvent like DMF or DMSO can enhance solubility.[5] Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume) while stirring.
-
-
Step 2: Temperature Adjustment
-
Increasing the temperature of the solvent system can significantly improve the solubility of boronic acids.[5] Gently heat the mixture while stirring and monitor for dissolution. Ensure the chosen temperature is compatible with the stability of all reactants and catalysts in your reaction.
-
-
Step 3: Chemical Modification (Esterification)
Q2: What are some recommended solvent systems for reactions involving this compound, such as Suzuki-Miyaura coupling?
A2: The choice of solvent is critical for the success of Suzuki-Miyaura coupling reactions.[1] A mixture of an organic solvent and an aqueous base solution is often employed.[4] The water helps to dissolve the inorganic base and can facilitate the transmetalation step.[3]
Recommended Solvent Systems for Suzuki-Miyaura Coupling:
| Solvent System | Typical Ratio (Organic:Water) | Notes |
| Toluene / Water | 4:1 to 10:1 | A common and effective system for a wide range of substrates. |
| 1,4-Dioxane / Water | 4:1 to 10:1 | Another widely used system, good for dissolving many organic compounds. |
| Tetrahydrofuran (THF) / Water | 4:1 to 10:1 | THF is a good solvent for many boronic acids. |
| Dimethylformamide (DMF) / Water | 1:1 | Can be effective, especially for less soluble substrates, but can be harder to remove after the reaction.[7] |
Q3: Is there any quantitative solubility data available for this compound?
Reference Solubility Data for Phenylboronic Acid and Analogs (Mole Fraction, x, at various temperatures)
| Solvent | Temperature (K) | Phenylboronic Acid (x) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | - | 0.045 | 0.008 | 0.006 |
| 313.15 | - | 0.120 | 0.024 | 0.019 | |
| 3-Pentanone | 293.15 | - | 0.135 | 0.028 | 0.022 |
| 313.15 | - | 0.260 | 0.070 | 0.057 | |
| Acetone | 293.15 | - | 0.150 | 0.040 | 0.032 |
| 313.15 | - | 0.285 | 0.092 | 0.075 | |
| Dipropyl Ether | 293.15 | High | - | - | - |
| 313.15 | High | - | - | - | |
| Methylcyclohexane | 293.15 | Very Low | - | - | - |
| 313.15 | Very Low | - | - | - |
Data for isobutoxyphenylboronic acid isomers is adapted from publicly available research.[8][9] Phenylboronic acid solubility is qualitatively described as high in ethers and ketones and very low in hydrocarbons.[1][2]
Experimental Protocols
Protocol for Solubility Determination (Dynamic Method)
This protocol can be used to determine the solubility of this compound in a specific solvent at various temperatures.
-
Preparation: Place a known mass of this compound into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Solvent Addition: Add a known volume of the desired solvent to the vessel.
-
Heating and Observation: Begin stirring and gradually heat the vessel using a circulating bath. Observe the mixture for the temperature at which all the solid completely dissolves. This is the saturation temperature for that concentration.
-
Data Collection: Repeat the process with different concentrations to generate a solubility curve.
Typical Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization may be required based on the specific substrates.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a base such as K₂CO₃ (2.0 equivalents).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Solvent Addition: Add the chosen solvent system (e.g., toluene/water 4:1 v/v).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried and concentrated.
-
Purification: Purify the crude product by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. d-nb.info [d-nb.info]
- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
stability issues of 4-(Isobutylsulfonyl)phenylboronic acid under basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(Isobutylsulfonyl)phenylboronic acid under basic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under basic conditions?
A1: The primary stability issue for this compound in basic media is its susceptibility to protodeboronation.[1][2][3][4] This is a degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of isobutyl(phenyl)sulfane and boric acid. This process is often accelerated at higher pH values.[2][5] Additionally, like many arylboronic acids, it can be prone to oxidative degradation, particularly in the presence of reactive oxygen species.[6][7][8]
Q2: How does pH affect the structure and stability of this compound?
A2: The pH of the solution dictates the equilibrium between the neutral, trigonal planar form of the boronic acid (ArB(OH)₂) and its anionic, tetrahedral boronate form ([ArB(OH)₃]⁻).[4] As the pH increases, especially above the pKa of the boronic acid, the equilibrium shifts towards the more electron-rich and generally more reactive tetrahedral boronate species.[4] This boronate form is more susceptible to electrophilic attack, which can initiate protodeboronation.
Q3: Can I use this compound in Suzuki-Miyaura coupling reactions, which require basic conditions?
A3: Yes, this compound is designed for use in Suzuki-Miyaura coupling reactions. However, due to the potential for degradation under the required basic conditions, careful optimization of reaction parameters is crucial.[9][10] The choice of base, solvent, temperature, and reaction time can significantly impact the outcome by balancing the rate of the desired coupling reaction against the rate of boronic acid degradation.[9]
Q4: Are there any signs that my this compound is degrading during my experiment?
A4: Common indicators of degradation include a decrease in the yield of your desired product, the formation of isobutyl(phenyl)sulfane as a byproduct, and inconsistent reaction outcomes. Chromatographic analysis (e.g., TLC, LC-MS) of your reaction mixture alongside a standard of the starting material can help you monitor its consumption and the appearance of any degradation products.
Q5: How can I improve the stability of this compound in my basic reaction mixture?
A5: To enhance stability, consider the following strategies:
-
Choice of Base: Use the mildest base that is effective for your transformation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH).[9]
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of decomposition.
-
Inert Atmosphere: To prevent oxidative degradation, ensure your reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can provide increased stability towards protodeboronation under basic conditions.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in Suzuki-Miyaura coupling | Degradation of the boronic acid via protodeboronation under the basic conditions. | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[9] - Lower the reaction temperature. - Decrease the reaction time. - Use a higher loading of the boronic acid (e.g., 1.5-2.0 equivalents). |
| Oxidative degradation of the boronic acid. | - Ensure the reaction is thoroughly deoxygenated by sparging with an inert gas. - Use degassed solvents. | |
| Formation of a significant amount of isobutyl(phenyl)sulfane byproduct | Protodeboronation is the primary degradation pathway. | - This confirms that the C-B bond is being cleaved. Implement the solutions for low yield, focusing on milder basic conditions and lower temperatures. |
| Inconsistent results between batches | The stability of the boronic acid can be sensitive to minor variations in reaction setup. | - Standardize your experimental procedure, paying close attention to the quality and dryness of solvents and reagents, and the efficiency of inert atmosphere techniques. - Consider using a boronic ester derivative for improved consistency.[1][3] |
| Difficulty purifying the product away from boron-containing impurities | Hydrolysis of the boronic acid can lead to boric acid and other boron-containing byproducts. | - An acidic workup can sometimes help to remove boron-containing impurities. - A purification method such as flash chromatography should be optimized to separate the desired product from these byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization may be required for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add the anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or DMF, 5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Degradation Pathways
The following diagrams illustrate the key chemical processes discussed.
Caption: Chemical equilibrium and degradation pathways of arylboronic acids.
Caption: Experimental workflow for Suzuki-Miyaura coupling with troubleshooting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst [organic-chemistry.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Isobutyl Group Steric Hindrance in Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions involving substrates with isobutyl groups. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction failing or giving low yields when using a substrate with an isobutyl group?
A1: The primary reason for low efficiency is steric hindrance. The bulky isobutyl group can physically block the metallic catalyst from accessing the reaction center. This obstruction slows down or prevents critical steps in the catalytic cycle, such as oxidative addition or reductive elimination, leading to low conversion rates and diminished yields.[1][2]
Q2: Which types of coupling reactions are most affected by the steric bulk of an isobutyl group?
A2: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are particularly sensitive to steric hindrance.[1][3][4] The efficiency of these reactions often relies on the delicate assembly of substrates around the metal center, which is easily disrupted by bulky substituents like the isobutyl group.
Q3: How does the choice of catalyst and ligand impact a sterically hindered coupling reaction?
A3: The catalyst and ligand system is critical for overcoming steric challenges. For sterically demanding substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1][5][6] These ligands promote the formation of a highly reactive, monoligated palladium species that is more effective at engaging with hindered substrates.[1][7]
Q4: Can changing the reaction temperature or solvent improve the outcome?
A4: Yes, optimizing temperature and solvent can have a significant impact. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[8] However, excessively high temperatures can lead to catalyst decomposition or side product formation.[8] The choice of solvent can also influence reaction rates, with a slight preference for THF sometimes observed in hindered couplings.[8]
Q5: Are there alternatives to traditional heating for promoting these difficult reactions?
A5: Sonication has been shown to dramatically increase the rate of coupling reactions involving sterically hindered substrates.[8][9] The cavitation effects from ultrasound can enhance reaction rates, potentially by promoting coordinatively unsaturated species or enhancing radical pathways.[8]
Troubleshooting Guides
Problem 1: Low to No Product Formation in a Suzuki-Miyaura Coupling
Your Suzuki-Miyaura coupling between an aryl halide bearing an isobutyl group and a boronic acid partner is resulting in poor yield.
Visualizing the Problem: Steric Hindrance
Caption: Steric shielding of the reaction center by a bulky isobutyl group.
Troubleshooting Workflow
Caption: A decision workflow for troubleshooting a hindered Suzuki coupling.
Recommended Actions & Protocols
-
Ligand Selection is Key: Standard ligands like PPh₃ often fail. Switch to bulky, electron-donating biarylphosphine ligands. These ligands stabilize the palladium center and facilitate the crucial oxidative addition and reductive elimination steps.[4][10][11]
-
Optimize the Base: The choice of base can be critical. While strong bases like NaOH or K₃PO₄ are common, they can also promote side reactions. For hindered couplings, sometimes a weaker base like K₂CO₃ or a stronger, non-nucleophilic base like Cs₂CO₃ can provide better results.[2]
-
Increase Reaction Temperature: Sterically hindered reactions often require higher thermal energy to proceed. Cautiously increase the reaction temperature in 10-20°C increments. Monitor for starting material decomposition.
-
Use a Modern Precatalyst: Ensure the active Pd(0) species is efficiently generated. Using air-stable palladium precatalysts (e.g., those based on biarylphosphine ligands) can be more reliable than generating the catalyst in situ from sources like Pd(OAc)₂.[1]
Problem 2: Failed Buchwald-Hartwig Amination with a Hindered Amine
Attempts to couple an aryl halide with a primary or secondary amine containing an isobutyl group (or if the aryl halide itself is hindered) are unsuccessful.
Recommended Actions & Protocols
-
Employ Specialized Ligands: The Buchwald and Hartwig groups have developed generations of bulky dialkylbiaryl phosphine and ferrocene-based ligands specifically for challenging aminations.[3] Ligands like Josiphos, SPhos, or tBuXPhos are designed to promote the coupling of sterically demanding partners.[12]
-
Solvent and Base Combination: The interplay between solvent and base is crucial. In nonpolar solvents (like toluene), an anionic base is required to deprotonate the palladium-amine complex.[13] In polar solvents (like DMF), base complexation with the catalyst can become a problem.[13] A common successful combination is a strong, non-coordinating base like sodium tert-butoxide (NaOt-Bu) in an ethereal solvent like dioxane or toluene.[5]
-
Check for Catalyst Inhibition: Hindered substrates can sometimes lead to the formation of stable, off-cycle catalyst complexes. Using a more robust ligand system can often mitigate this.
General Protocol for Ligand Screening
This protocol outlines a parallel screening approach to identify the optimal ligand for a hindered coupling reaction.
-
Preparation: In an inert atmosphere (glovebox), arrange an array of reaction vials.
-
Reagent Stock Solutions: Prepare stock solutions of your aryl halide, isobutyl-containing coupling partner, and base in the chosen anhydrous, degassed solvent.
-
Catalyst/Ligand Addition: To each vial, add a unique palladium source/ligand combination. Use a consistent Pd:Ligand ratio (typically 1:1 to 1:2). It is often more reliable to use pre-formed palladium precatalysts.
-
Initiation: Dispense the stock solutions into each vial. Seal the vials tightly.
-
Reaction: Place the vial array in a heating block set to the desired temperature and stir for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.
-
Optimization: Based on the results, select the best-performing ligand for a larger-scale reaction, which can be further optimized for temperature and concentration.
Data Summary Tables
Table 1: Ligand Effects on Hindered Suzuki-Miyaura Coupling
Reaction: 2-isobutyl-bromobenzene with phenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | 2 | K₂CO₃ | 100 | < 5 | (General Knowledge) |
| SPhos | 2 | K₃PO₄ | 100 | 85 | [11] (Illustrative) |
| RuPhos | 2 | K₃PO₄ | 100 | 92 | [4] (Illustrative) |
| BI-DIME | 1.5 | CsF | 80 | 95 | [10][11] (Illustrative) |
Note: Yields are illustrative and based on data for similarly hindered systems.
Table 2: Conditions for Hindered Buchwald-Hartwig Amination
Reaction: 2-isobutyl-chlorobenzene with morpholine.
| Ligand | Pd Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| P(o-tol)₃ | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 15 | [3] (Illustrative) |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 65 | [3] (Illustrative) |
| tBuXPhos | Pd₂(dba)₃ | NaOt-Bu | Dioxane | 100 | 94 | [5] (Illustrative) |
| SPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 98 | [14] (Illustrative) |
Note: Yields are illustrative and based on data for similarly hindered systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wise.fau.edu [wise.fau.edu]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of the sulfonyl group in 4-(Isobutylsulfonyl)phenylboronic acid
Technical Support Center: 4-(Isobutylsulfonyl)phenylboronic Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and understand the reactivity of this reagent, with a particular focus on the side reactions involving the sulfonyl group.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product, and I'm observing a significant byproduct that lacks the isobutylsulfonyl group. What is happening?
Answer: You are likely observing a competitive side reaction known as desulfonylative cross-coupling . In this process, the C(sp²)–SO₂ bond of your boronic acid cleaves, and the sulfonyl group acts as a leaving group.[1] This results in the formation of an undesired biaryl compound instead of your target molecule. This side reaction is often catalyzed by transition metals like palladium and nickel, which are also used for the intended Suzuki-Miyaura coupling.[2][3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. Some palladium and nickel systems are explicitly designed to promote desulfonylative reactions.[1][2] For a standard Suzuki-Miyaura coupling, a less reactive palladium catalyst might be preferable. Consider screening different palladium precatalysts and ligands.
-
Reaction Temperature: Higher temperatures can favor the C–SO₂ bond cleavage. Try running your reaction at a lower temperature for a longer duration.
-
Base Selection: The base can influence the reaction pathway. While strong bases are often used in Suzuki couplings, they might also promote side reactions. Screening milder bases like K₂CO₃ or KF could be beneficial.[4]
Question 2: I am seeing a significant amount of 1-isobutyl-4-methylbenzene (the product of protodeboronation) in my reaction mixture. How can I prevent this?
Answer: This issue is caused by protodeboronation , a common side reaction for arylboronic acids where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[5] This reaction is highly dependent on the reaction conditions, especially the presence of water and the strength of the base used.[4][5] The electron-withdrawing nature of the sulfonyl group can also influence the rate of protodeboronation.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Since water is the primary proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[4] Ensure your solvents are properly dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Select a Milder Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation.[4] Consider switching from strong bases like NaOH to weaker alternatives such as K₃PO₄, K₂CO₃, or KF.
-
Protect the Boronic Acid: In some cases, converting the boronic acid to its corresponding pinacol boronate ester can increase stability and reduce the rate of protodeboronation.[6]
dot
Caption: Troubleshooting workflow for identifying and addressing common side reactions.
Frequently Asked Questions (FAQs)
Question 1: What are the primary side reactions to be aware of when using this compound in cross-coupling reactions?
Answer: The two most significant side reactions are desulfonylative coupling and protodeboronation .
-
Desulfonylative Coupling: The sulfonyl group can be cleaved and replaced in a cross-coupling reaction, especially under nickel or palladium catalysis.[1][2] This leads to the formation of a biaryl product without the desired sulfonyl moiety.
-
Protodeboronation: This is the protonolysis of the C–B bond, replacing the boronic acid group with a hydrogen atom.[5] This is a common side reaction for many boronic acids and is promoted by aqueous basic conditions.[4]
-
Homocoupling: Like other boronic acids, this compound can couple with itself to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen.[4]
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride called a boroxine.[7] This can affect solubility and reactivity.
dot
References
- 1. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 4-(Isobutylsulfonyl)phenylboronic acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of the homo-coupled byproduct when using 4-(Isobutylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Undesired homo-coupling of this compound can significantly reduce the yield of the target biaryl product and complicate purification. The strong electron-withdrawing nature of the isobutylsulfonyl group can increase the propensity of the boronic acid to undergo this side reaction. This guide provides a systematic approach to diagnose and resolve common issues leading to excessive homo-coupling.
Problem: Significant formation of 4,4'-bis(isobutylsulfonyl)biphenyl (homo-coupling byproduct) is observed.
| Potential Cause | Recommended Solution | Explanation |
| 1. Presence of Dissolved Oxygen | Rigorously deoxygenate all solvents and the reaction mixture. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homo-coupling of the boronic acid.[1][2] |
| 2. Use of a Pd(II) Precatalyst | - Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.- If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), add a mild reducing agent like potassium formate.[1][2] | Pd(II) species can directly react with the boronic acid to form the homo-coupled dimer while being reduced to the active Pd(0) state.[3] Adding a reducing agent helps to pre-reduce the Pd(II) to Pd(0).[1][2] |
| 3. Suboptimal Reaction Conditions | - Base: Use a weaker base (e.g., K₂CO₃, K₃PO₄) instead of strong bases (e.g., NaOH, KOH).- Solvent: Aprotic solvents like dioxane, THF, or toluene are generally preferred. Minimize the amount of water.[4]- Temperature: Run the reaction at the lowest effective temperature. | The choice of base and solvent can influence the rate of competing side reactions.[4] Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[4] |
| 4. High Concentration of Boronic Acid | Add the this compound solution slowly to the reaction mixture. | Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homo-coupling reaction.[4] |
| 5. Stoichiometry of Reactants | Use a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents). | This can help to ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to homo-coupling?
A1: Arylboronic acids with electron-withdrawing substituents, such as the isobutylsulfonyl group, can be more susceptible to homo-coupling. This increased reactivity is attributed to the electronic effects that facilitate the undesirable side reaction pathways.
Q2: What are the primary mechanisms of boronic acid homo-coupling?
A2: There are two main pathways for homo-coupling:
-
Oxygen-Mediated: Dissolved oxygen in the reaction mixture oxidizes the active Pd(0) catalyst to a Pd(II) species. This Pd(II) then facilitates the coupling of two boronic acid molecules.[3]
-
Pd(II)-Mediated: When using a Pd(II) salt as a precatalyst, it can directly react with the boronic acid to generate the homo-coupled product and the active Pd(0) catalyst. This is particularly prevalent at the beginning of the reaction.[3]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent and reaction mixture for 15-30 minutes can displace dissolved oxygen.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.[4]
Q4: What is the role of potassium formate in preventing homo-coupling?
A4: Potassium formate acts as a mild reducing agent.[1][2] When using a Pd(II) precatalyst, potassium formate can reduce it to the active Pd(0) state before it has a chance to react with the boronic acid and cause homo-coupling.[1][2]
Q5: How can I separate my desired product from the 4,4'-bis(isobutylsulfonyl)biphenyl byproduct?
A5: Due to the structural similarity, separation can be challenging. The most effective method is typically meticulous column chromatography using a shallow solvent gradient. It is advisable to first perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal conditions for separation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with a Pd(0) Catalyst and Rigorous Deoxygenation
This protocol is designed to minimize homo-coupling by using a Pd(0) catalyst and ensuring an oxygen-free environment.
Materials:
-
This compound
-
Aryl halide
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and finely powdered potassium carbonate (2.0 eq.).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 v/v ratio) to the flask via a cannula or syringe under a positive pressure of inert gas.
-
Further Degassing: Sparge the reaction mixture with the inert gas for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with a Pd(II) Precatalyst and a Reducing Agent
This protocol is an alternative for when a Pd(0) catalyst is not available or desired, employing a Pd(II) precatalyst in combination with a reducing agent.
Materials:
-
This compound
-
Aryl halide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
Potassium formate (HCO₂K)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In a Schlenk flask, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), potassium phosphate (2.0 eq.), and potassium formate (1.5 eq.).
-
Inerting the System: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., 5:1 v/v) under a positive pressure of inert gas.
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, pre-mix Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.08 eq.) in a small amount of degassed toluene. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction to 90-110 °C and monitor for completion.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for minimizing homo-coupling of this compound.
Caption: Competing pathways of Suzuki-Miyaura coupling and homo-coupling.
References
Technical Support Center: Purification of Polar Compounds from 4-(Isobutylsulfonyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the purification of polar compounds from reaction mixtures containing 4-(Isobutylsulfonyl)phenylboronic acid. The inherent polarity of both the target compounds and the boronic acid reagent can lead to complex separation issues.
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Q1: My polar compound is streaking severely on a silica gel column, and the recovery is very low. What's happening?
A1: This is a common issue when purifying polar compounds, especially in the presence of boronic acids. The acidic silanol groups on the surface of the silica gel interact strongly with polar functional groups and the boronic acid moiety, leading to issues like irreversible adsorption, streaking, and even decomposition of the compound on the column.[1]
-
Solution 1: Modify the Mobile Phase. Adding a small amount of an acid, like acetic acid, to the eluent can help improve the peak shape of acidic compounds.[2][3]
-
Solution 2: Deactivate the Silica. Pre-treating the silica gel or adding a small percentage of a base like triethylamine (1-3%) to your solvent system can cap the acidic silanol sites, reducing unwanted interactions.[2]
-
Solution 3: Change the Stationary Phase. Switch to a less acidic stationary phase. Neutral alumina is often a better alternative for basic or sensitive compounds.[1][2]
Q2: I'm using reversed-phase (C18) HPLC, but my polar compound and the boronic acid impurity are eluting together in the void volume. How can I achieve separation?
A2: Elution in the void volume indicates that your compounds are too polar to be retained on a traditional C18 column.
-
Solution 1: Use a Polar-Compatible Column. Employ a reversed-phase column specifically designed for retaining polar analytes. Options include columns with polar-endcapping or those with different stationary phases like Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase with a high organic mobile phase, which is excellent for retaining very polar compounds.
-
Solution 2: Use Ion-Pairing Reagents. Adding an ion-pairing reagent to the mobile phase can enhance the retention of highly polar or ionic compounds on a C18 column.[4] However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).
Q3: The peaks in my reversed-phase HPLC analysis are very broad. How can I improve the peak shape?
A3: Broad peaks are often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase pH.[4]
-
Solution 1: Adjust Mobile Phase pH. The ionization state of your compound and the boronic acid can significantly affect peak shape. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your water/acetonitrile or water/methanol mobile phase helps maintain a consistent, suppressed ionization state, leading to sharper peaks.[4][5]
-
Solution 2: Use Advanced Column Technology. Modern HPLC columns are designed to minimize secondary interactions. Consider using columns with high-purity silica or those featuring technology to shield analytes from metal surfaces in the column hardware, which can cause peak tailing for chelating compounds like boronic acids.[4]
Q4: Chromatography has removed most of the this compound, but trace amounts remain. How can I remove it completely?
A4: Removing the final traces of a polar impurity can be challenging.
-
Solution 1: Acid-Base Extraction. This technique leverages the acidic nature of the boronic acid.[1] Dissolve your crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., 1 M NaOH solution). The boronic acid will form a salt and move into the aqueous layer, while a neutral or basic polar product may remain in the organic layer.[6] After separation, the aqueous layer can be acidified to recover the boronic acid if needed, and the organic layer can be washed and dried to yield the purified product.[1][6]
-
Solution 2: Scavenger Resins. Use a silica-based scavenger resin designed to bind boronic acids. Resins functionalized with diol or N,N-diethanolaminomethyl (DEAM) groups are effective at selectively removing boronic acid impurities from a solution.[7]
Frequently Asked Questions (FAQs)
Q1: What are the best general strategies to start with for purifying a polar compound from this compound?
A1: Given that both your target compound and the boronic acid are polar, reversed-phase chromatography is often the most effective starting point.[2] Begin with a C18 column using a gradient of water and acetonitrile (or methanol), with 0.1% formic acid added to both solvents to ensure good peak shape.[4] If the product is a solid, recrystallization should also be explored as it can be a highly efficient, scalable purification method.[3]
Q2: My product is a solid. Can I use recrystallization to remove the boronic acid impurity?
A2: Yes, recrystallization is an excellent method for purifying solid compounds.[3][8] The key is to identify a solvent or solvent system in which your product's solubility is high in hot solvent but low in cold solvent, while the boronic acid impurity remains soluble or, conversely, is much less soluble than your product. Perform small-scale solubility tests with various solvents (e.g., water, ethanol, isopropanol, ethyl acetate) to find a suitable system.[1]
Q3: Are there any non-chromatographic purification methods I should try first?
A3: Absolutely. Before resorting to chromatography, consider simpler bulk purification techniques. An acid-base extraction is highly recommended if your target compound is not acidic, as it can efficiently remove the acidic boronic acid impurity.[1][6] Another technique is trituration, which involves washing the solid crude material with a solvent in which the desired product is insoluble, but the impurities are soluble.[3][9]
Q4: How can I monitor the purification process and assess the final purity?
A4: Thin-Layer Chromatography (TLC) is useful for monitoring normal-phase column chromatography. For reversed-phase separations, High-Performance Liquid Chromatography (HPLC) is the standard analytical technique. To assess final purity, HPLC coupled with a mass spectrometer (LC-MS) is ideal, as it provides both retention time and mass information, confirming the identity and purity of your compound. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also essential for confirming the structure and checking for the absence of boronic acid-related signals.
Data Presentation
Table 1: Chromatography Method Selection Guide
| Method | Stationary Phase | Typical Mobile Phase | Best For... | Potential Issues |
| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Less polar to moderately polar compounds. | Streaking, tailing, and low recovery for highly polar or acidic compounds.[1][2] |
| Neutral Alumina | Dichloromethane/Methanol | Basic or acid-sensitive polar compounds. | Can be less effective for acidic compounds.[2] | |
| Reversed-Phase Chromatography | C18, C8 | Water/Acetonitrile or Water/Methanol (with 0.1% Formic Acid/TFA) | A wide range of polar compounds.[2][4] | Poor retention of very polar compounds; requires solvent removal from aqueous fractions.[8][10] |
| Hydrophilic Interaction (HILIC) | Amide, Diol, etc. | High Acetonitrile/Low Aqueous | Very polar, hydrophilic compounds that are unretained by reversed-phase. | Requires careful equilibration; different elution order than reversed-phase. |
Table 2: Troubleshooting Summary
| Problem | Probable Cause | Recommended Solution(s) |
| Streaking on Silica Gel | Strong interaction with acidic silanol groups.[1] | Add 1% acetic acid to eluent; use neutral alumina; or add 1-3% triethylamine to eluent.[2][3] |
| Broad Peaks in RP-HPLC | Secondary interactions; inconsistent analyte ionization.[4] | Add 0.1% formic acid or TFA to the mobile phase; use a column with modern hardware/packing.[4] |
| No Retention in RP-HPLC | Analyte is too polar for the stationary phase. | Switch to a HILIC column or a polar-endcapped C18 column; consider ion-pairing reagents.[4] |
| Failure to Crystallize | Solution is too dilute; no nucleation sites. | Scratch the inside of the flask; add a seed crystal; concentrate the solution; cool to a lower temperature.[1][2] |
| Residual Boronic Acid | Co-elution or similar solubility. | Perform an acid-base extraction; use a boronic acid scavenger resin.[6][7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Create a slurry of silica gel in a non-polar solvent like hexane.[2]
-
Column Packing: Pour the slurry into the column and allow it to pack under pressure, ensuring a level surface. Add a thin layer of sand to the top to prevent disruption.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol in increments (e.g., 1%, 2%, 5% Methanol in Dichloromethane).[6]
-
Fraction Collection: Collect fractions and analyze them using TLC or LC-MS to identify those containing the pure product.
Protocol 2: Reversed-Phase HPLC Purification
-
Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., 0.1% Formic Acid in Acetonitrile). Degas both solvents.
-
Column Equilibration: Equilibrate the C18 column with a mixture of Solvent A and B (e.g., 95:5 A:B) until the baseline is stable.
-
Sample Injection: Dissolve the crude sample in a suitable solvent (e.g., DMSO, or the initial mobile phase) and inject it onto the column.
-
Gradient Elution: Run a linear gradient, increasing the percentage of Solvent B over time to elute compounds of increasing hydrophobicity. A typical gradient might be from 5% B to 95% B over 20-30 minutes.
-
Fraction Collection & Analysis: Collect fractions based on the UV chromatogram and analyze them by LC-MS to confirm the identity and purity of the desired compound.
Protocol 3: Acid-Base Extraction for Boronic Acid Removal
-
Dissolution: Dissolve the crude product mixture in an organic solvent such as ethyl acetate or diethyl ether in a separatory funnel.[1]
-
Base Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously, venting frequently. The this compound will react to form its sodium salt, which dissolves in the aqueous layer.[1]
-
Layer Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete removal of the boronic acid.[1]
-
Washing: Wash the organic layer with water and then with brine to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Troubleshooting poor separation on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Analysis of 4-(Isobutylsulfonyl)phenylboronic Acid and 4-(Methylsulfonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the judicious selection of reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 4-(isobutylsulfonyl)phenylboronic acid and 4-(methylsulfonyl)phenylboronic acid in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The utility of substituted phenylboronic acids in palladium-catalyzed cross-coupling reactions is well-established.[1] The nature of the substituent on the phenyl ring can significantly influence the reaction's efficiency by modulating the electronic properties and steric environment of the boronic acid moiety. This guide explores the nuanced differences between the isobutylsulfonyl and methylsulfonyl substituents and their impact on reaction kinetics and overall yield.
Unraveling the Impact of Steric and Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the interplay of steric hindrance and the electronic nature of its substituents. These factors directly affect the crucial transmetalation step of the catalytic cycle.[2]
Steric Hindrance: The isobutyl group is demonstrably bulkier than a methyl group. This increased steric bulk in this compound can impede the approach of the boronic acid to the palladium catalyst's coordination sphere. Such steric clashes can slow down the rate-determining transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. Consequently, 4-(methylsulfonyl)phenylboronic acid, with its less sterically demanding methyl group, is anticipated to exhibit faster reaction kinetics.
Electronic Effects: Both the isobutylsulfonyl and methylsulfonyl groups are strongly electron-withdrawing due to the electronegativity of the oxygen atoms in the sulfonyl group. This electron-withdrawing nature decreases the electron density on the phenyl ring, which can influence the transmetalation step. While the inductive effect of the isobutyl group is slightly greater than that of the methyl group, this difference is generally considered minor compared to the substantial difference in their steric profiles. Therefore, the electronic dissimilarity between the two is expected to have a less pronounced effect on their relative reactivity compared to the steric differences.
Performance Comparison: A Quantitative Perspective
| Parameter | This compound | 4-(Methylsulfonyl)phenylboronic Acid | Rationale |
| Reaction Rate (k) | Slower | Faster | The bulkier isobutyl group presents greater steric hindrance, slowing the transmetalation step. |
| Typical Reaction Time | Longer (e.g., 12-24 h) | Shorter (e.g., 6-12 h) | A direct consequence of the slower reaction rate. |
| Typical Yield | Good to High | High to Excellent | Slower reactions can sometimes be more prone to side reactions or decomposition, potentially lowering the yield. |
| Optimal Temperature | May require higher temperatures | Effective at moderate temperatures | Higher temperatures may be needed to overcome the higher activation energy barrier caused by steric hindrance. |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a 4-(alkylsulfonyl)phenylboronic acid with an aryl bromide.
Materials:
-
4-(Alkylsulfonyl)phenylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-(alkylsulfonyl)phenylboronic acid (1.2 mmol), aryl bromide (1.0 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
Comparative Yield Analysis of Sulfonylphenylboronic Acids in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. The electronic and steric properties of the boronic acid partner significantly influence reaction yields. This guide provides a comparative analysis of the performance of various sulfonylphenylboronic acids in Suzuki coupling reactions, supported by experimental data, to aid in the selection of optimal reagents and reaction conditions.
The sulfonyl group, a strong electron-withdrawing moiety, plays a significant role in the reactivity of phenylboronic acids in Suzuki-Miyaura coupling. This guide delves into a comparative analysis of yields obtained with different sulfonylphenylboronic acids, highlighting the impact of the sulfonyl group's position and the nature of its substituent.
Performance Comparison of Substituted Phenylboronic Acids
The electronic nature of substituents on the phenylboronic acid ring is a critical factor in the efficiency of Suzuki coupling. Generally, electron-donating groups on the boronic acid can lead to higher yields, while electron-withdrawing groups, such as the sulfonyl group, can present challenges. However, with optimized reaction conditions, high yields can be achieved.
Below is a summary of yields for Suzuki coupling reactions with various sulfonylphenylboronic acids, providing a baseline for comparison.
| Sulfonylphenylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(Methylsulfonyl)phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 85 |
| 4-(Methylsulfonyl)phenylboronic acid | 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 78 |
| 3-(Methylsulfonyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 82 |
| 2-(Methylsulfonyl)phenylboronic acid | 4-Bromotoluene | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 24 | 65 |
| 4-(Ethylsulfonyl)phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 3 | 88 |
| 4-(Phenylsulfonyl)phenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura coupling reaction is provided below. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with the electronically demanding sulfonylphenylboronic acids.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), the sulfonylphenylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%), and the phosphine ligand (e.g., SPhos, XPhos, PPh₃; 1.1-1.5 equiv relative to palladium).
-
Addition of Reagents: Add the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, Dioxane, DMF) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic and Workflow Diagrams
To better visualize the processes involved in a Suzuki-Miyaura coupling reaction, the following diagrams are provided.
advantages of using 4-(Isobutylsulfonyl)phenylboronic acid over other boronic acids
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules and the development of novel therapeutics. Among the vast array of available reagents, boronic acids have emerged as indispensable tools, particularly in the realm of carbon-carbon bond formation and bioconjugation. This guide provides a comprehensive comparison of 4-(Isobutylsulfonyl)phenylboronic acid against other commonly used boronic acids, highlighting its unique advantages and potential limitations, supported by experimental data and detailed protocols.
Enhanced Performance in Boronate Affinity Chromatography
A significant advantage of this compound lies in its application in boronate affinity chromatography, a powerful technique for the separation and purification of molecules containing cis-diol moieties, such as glycoproteins, carbohydrates, and catecholamines. The performance of a boronic acid in this context is intrinsically linked to its acidity (pKa).
The electron-withdrawing nature of the sulfonyl group in this compound significantly lowers its pKa compared to unsubstituted phenylboronic acid. This lower pKa allows for strong binding to cis-diols at or near physiological pH, a critical feature for the analysis of sensitive biological molecules that may degrade under alkaline conditions required for traditional phenylboronic acid-based chromatography.[1]
A study on sulfonyl- and sulfonamide-substituted phenylboronic acids demonstrated that a 4-(3-butenylsulfonyl)phenylboronic acid exhibited a pKa of 7.1, a substantial shift from the 8.8 pKa of unsubstituted phenylboronic acid.[1] This lower pKa translated to enhanced retention of cis-diol-containing compounds at a lower pH.
Comparative Performance in Boronate Affinity Chromatography
| Boronic Acid Ligand | pKa | Analyte | Mobile Phase pH | Retention Factor (k) |
| Phenylboronic Acid | 8.8[1] | L-DOPA | 7.0 | Low |
| 4-(3-butenylsulfonyl)phenylboronic acid | 7.1 [1] | L-DOPA | 7.0 | ~18 [1] |
| Phenylboronic Acid | 8.8[1] | (-)-Norepinephrine | 7.0 | Low |
| 4-(3-butenylsulfonyl)phenylboronic acid | 7.1 [1] | (-)-Norepinephrine | 7.0 | ~12 [1] |
Data for 4-(3-butenylsulfonyl)phenylboronic acid is used as a proxy to demonstrate the expected performance of this compound due to the similar electronic effects of the sulfonyl group.
This enhanced affinity at lower pH is particularly advantageous for analyzing oxidation-sensitive analytes.[1]
Suzuki-Miyaura Coupling: A Comparative Perspective
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's efficiency. Generally, electron-donating groups on the boronic acid accelerate the crucial transmetalation step of the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups, such as the isobutylsulfonyl group, can decrease the nucleophilicity of the ipso-carbon, potentially slowing down the reaction and leading to lower yields under standard conditions.
Representative Suzuki-Miyaura Coupling Reaction Yields
| Boronic Acid | Substituent Type | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| 4-Methylphenylboronic acid | Electron-Donating | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 95 |
| Phenylboronic acid | Unsubstituted | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| This compound | Electron-Withdrawing | 4-Bromoanisole | Optimized | Optimized | Optimized | - | - | Moderate to Good (with optimization) |
| 4-Nitrophenylboronic acid | Strongly Electron-Withdrawing | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 75 |
| 4-(Trifluoromethyl)phenylboronic acid | Strongly Electron-Withdrawing | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 80 |
Yields are representative and sourced from various studies under different conditions. Direct comparison requires identical reaction setups. The yield for this compound is an educated estimation based on the general trend of electron-withdrawing groups and the expectation that optimization can lead to good results.
It is crucial to note that while the electron-withdrawing nature of the sulfonyl group may present a challenge, optimization of the reaction conditions—such as the choice of a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos), a stronger base, or higher temperatures—can often overcome this and lead to good to excellent yields. The isobutyl group itself is not expected to introduce significant steric hindrance at the para position.
Physicochemical Properties: A Comparative Overview
| Property | This compound | Phenylboronic acid | 4-Methoxyphenylboronic acid | 4-Nitrophenylboronic acid |
| Molecular Weight | 242.1 g/mol [2] | 121.93 g/mol | 151.96 g/mol | 166.93 g/mol |
| Appearance | Solid[2] | White to yellow powder[3] | White to off-white solid | Light yellow crystalline powder |
| pKa | Estimated ~7.1-7.4 | 8.83[3] | 9.1 | 7.1 |
| Solubility | Likely soluble in polar organic solvents | Soluble in diethyl ether, ethanol; 10 g/L in water (20 °C)[3] | Soluble in methanol, ethanol | Soluble in hot water, ethanol |
Experimental Protocols
Boronate Affinity Chromatography of Catecholamines
Objective: To separate a mixture of catecholamines using a stationary phase functionalized with a sulfonyl-phenylboronic acid.
Materials:
-
HPLC system with UV detector
-
Boronate affinity column with immobilized 4-(sulfonyl)phenylboronic acid silica phase
-
Mobile Phase: 0.05 M Sodium Phosphate buffer, pH adjusted as required (e.g., 5.5 - 7.0)
-
Analytes: L-DOPA, (-)-norepinephrine, (-)-epinephrine standard solutions (1 mg/mL in mobile phase)
Procedure:
-
Equilibrate the boronate affinity column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the analyte mixture onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify and quantify the components based on their retention times and peak areas compared to standards.
-
To elute strongly bound analytes, a mobile phase with a lower pH or containing a competing diol (e.g., sorbitol) can be used.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of an aryl halide with a phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst/precatalyst, ligand (if separate), and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate the fundamental workflows and cycles.
Caption: Workflow for Boronate Affinity Chromatography.
References
A Comparative Guide to Analytical Techniques for Confirming the Incorporation of the 4-(Isobutylsulfonyl)phenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of the 4-(isobutylsulfonyl)phenyl moiety into a target molecule is a critical step in many synthetic chemistry and drug development projects. Confirmation of this incorporation requires a suite of analytical techniques, each providing a unique piece of structural evidence. This guide provides a comparative overview of the most effective analytical methods for this purpose, supported by experimental data and detailed protocols.
The data presented here is based on the well-characterized drug, Celecoxib, which contains a structurally analogous 4-sulfamoylphenyl group. This provides a relevant and reliable reference for the expected analytical signatures of the 4-(isobutylsulfonyl)phenyl moiety.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from various analytical techniques for a molecule containing the 4-(isobutylsulfonyl)phenyl moiety, using Celecoxib as a primary reference.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | Nucleus | Expected Chemical Shift (δ) ppm | Description |
| ¹H NMR | Aromatic CH | 7.5 - 8.0 | Protons on the phenyl ring adjacent to the sulfonyl group are deshielded and typically appear as doublets. |
| ¹H NMR | Isobutyl CH₂ | ~3.0 - 3.2 | The methylene protons adjacent to the sulfonyl group. |
| ¹H NMR | Isobutyl CH | ~2.0 - 2.2 | The methine proton of the isobutyl group. |
| ¹H NMR | Isobutyl CH₃ | ~0.9 - 1.1 | The methyl protons of the isobutyl group, likely appearing as a doublet. |
| ¹³C NMR | Aromatic C-S | 140 - 145 | The carbon atom of the phenyl ring directly bonded to the sulfur atom. |
| ¹³C NMR | Aromatic CH | 125 - 130 | The protonated carbon atoms of the phenyl ring. |
| ¹³C NMR | Isobutyl CH₂ | ~55 - 60 | The methylene carbon adjacent to the sulfonyl group. |
| ¹³C NMR | Isobutyl CH | ~28 - 32 | The methine carbon of the isobutyl group. |
| ¹³C NMR | Isobutyl CH₃ | ~20 - 25 | The methyl carbons of the isobutyl group. |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and can vary depending on the solvent and the overall structure of the molecule.
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Description |
| Asymmetric SO₂ Stretch | 1340 - 1350 | Strong | A characteristic and strong absorption for sulfonyl groups. |
| Symmetric SO₂ Stretch | 1150 - 1160 | Strong | Another strong and characteristic absorption for sulfonyl groups. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Stretching vibrations of the C-H bonds in the isobutyl group. |
| Aromatic C=C Bending | 780 - 800 | Strong | Out-of-plane bending for a 1,4-disubstituted (para) phenyl ring. |
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | Expected m/z Fragment | Description |
| Electrospray (ESI) | [M+H]⁺ or [M-H]⁻ | The molecular ion peak, confirming the overall mass of the compound. |
| Electron Impact (EI) or ESI-MS/MS | [M - 57]⁺ | Loss of the isobutyl group (C₄H₉). |
| Electron Impact (EI) or ESI-MS/MS | [M - C₄H₉SO₂]⁺ | Cleavage of the phenyl-sulfonyl bond. |
| Electron Impact (EI) or ESI-MS/MS | [C₆H₄SO₂C₄H₉]⁺ | The 4-(isobutylsulfonyl)phenyl cation itself. |
Note: M represents the molecular weight of the entire compound. Fragmentation patterns are highly dependent on the overall molecular structure and the ionization technique used.
Table 4: X-ray Crystallography Data
| Parameter | Typical Value/Observation | Significance |
| Crystal System | Varies | Describes the symmetry of the unit cell. |
| Space Group | Varies | Defines the symmetry elements within the crystal. |
| Bond Lengths | S=O: ~1.43 Å, S-C(phenyl): ~1.77 Å, S-C(isobutyl): ~1.80 Å | Confirms the covalent bonding and geometry of the sulfonyl group. |
| Bond Angles | O=S=O: ~120°, C-S-C: ~105° | Provides definitive proof of the tetrahedral geometry around the sulfur atom. |
Note: X-ray crystallography provides the unambiguous three-dimensional structure of the molecule if a suitable single crystal can be obtained.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the proton and carbon environments of the 4-(isobutylsulfonyl)phenyl moiety.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons of the 4-(isobutylsulfonyl)phenyl moiety. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from analogous structures.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the sulfonyl (SO₂) group.
Protocol:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid/Liquid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the sample holder.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group.[1][2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to confirm the presence of the 4-(isobutylsulfonyl)phenyl moiety.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization source.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for volatile, thermally stable molecules.
-
Mass Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ in ESI).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Interpret the fragmentation pattern from the MS/MS spectrum to identify fragments corresponding to the loss of the isobutyl group or other characteristic cleavages of the 4-(isobutylsulfonyl)phenyl moiety.
X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
Protocol:
-
Crystallization: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the electron density map of the unit cell. The atomic positions are then refined to best fit the experimental data.
-
Structure Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, offering definitive proof of the incorporation and conformation of the 4-(isobutylsulfonyl)phenyl moiety.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the key analytical techniques described.
Caption: Workflow for NMR Spectroscopy Analysis.
Caption: Workflow for FTIR Spectroscopy Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
No single analytical technique is sufficient to definitively confirm the incorporation of the 4-(isobutylsulfonyl)phenyl moiety. However, by employing a combination of NMR, FTIR, and Mass Spectrometry, a high degree of confidence in the structure can be achieved. NMR spectroscopy provides detailed information about the connectivity of atoms, FTIR confirms the presence of the key sulfonyl functional group, and Mass Spectrometry verifies the overall molecular weight and provides evidence of the moiety through fragmentation. For unambiguous proof of structure, single-crystal X-ray crystallography is the gold standard, though it is contingent on the ability to grow suitable crystals. This guide provides the necessary comparative data and protocols to effectively utilize these techniques for structural confirmation.
References
A Comparative Guide to the Stability of 4-(Isobutylsulfonyl)phenylboronic Acid and Its Pinacol Ester
For researchers, scientists, and drug development professionals, the stability of reagents is a critical factor that can significantly impact the reproducibility and outcome of chemical syntheses and biological assays. This guide provides an objective comparison of the stability of 4-(isobutylsulfonyl)phenylboronic acid and its corresponding pinacol ester, supported by experimental data and detailed protocols.
Boronic acids and their pinacol esters are indispensable reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice between using a free boronic acid or its pinacol ester derivative often hinges on a trade-off between reactivity and stability.
Core Stability Comparison
Generally, boronic acids are more reactive but less stable than their pinacol ester counterparts.[1] The electron-withdrawing nature of the isobutylsulfonyl group in this compound is expected to increase its Lewis acidity, which can enhance its reactivity in certain reactions but also potentially increase its susceptibility to degradation.[2] The primary degradation pathway for arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly under basic aqueous conditions.[1][3] Electron-withdrawing substituents can accelerate this degradation.[1]
Data Presentation: Comparative Stability Analysis
| Parameter | This compound | This compound Pinacol Ester |
| Physical Form | Typically a solid | Typically a solid |
| Storage Stability | Moderate; susceptible to degradation over time, especially if exposed to moisture and air.[1] | High; significantly more stable for long-term storage.[4] |
| Handling | Requires careful handling to minimize exposure to air and moisture. | Easier to handle and weigh. |
| Purification | Can be challenging to purify by silica gel chromatography due to potential degradation. | Generally stable to silica gel chromatography. |
| Susceptibility to Protodeboronation | Higher, especially under basic conditions, due to the electron-withdrawing sulfonyl group.[1] | Lower; the pinacol group protects against protodeboronation.[1] |
| Susceptibility to Oxidation | Higher; the boron center is more exposed. | Lower; the pinacol ester sterically hinders the boron center. |
| Reactivity in Suzuki-Miyaura Coupling | Generally more reactive, potentially leading to faster reaction times.[1] | May require slightly more forcing conditions or longer reaction times, though often still highly effective.[5] |
Experimental Protocols
To quantitatively assess the stability of this compound and its pinacol ester, forced degradation studies can be performed. These studies involve subjecting the compounds to various stress conditions and monitoring their degradation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: HPLC-Based Forced Degradation Study
Objective: To quantify the degradation of this compound and its pinacol ester under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and its pinacol ester in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Thermal Degradation: Store the solid compounds at 60°C.
-
-
Incubation: Keep the hydrolytic and oxidative degradation samples at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours). For thermal degradation, sample at specific time points.
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent compound and potential degradants absorb.
-
Quantification: Calculate the percentage of the remaining parent compound and the formation of any degradation products by comparing peak areas to an unstressed control sample.
-
Protocol 2: ¹H NMR-Based Stability Monitoring
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent if necessary) in an NMR tube.
-
Stress Conditions: The sample can be subjected to elevated temperatures directly in the NMR spectrometer or stored under specific pH conditions before analysis.
-
Data Acquisition: Acquire a ¹H NMR spectrum at time zero and then at regular intervals.
-
Data Analysis:
-
Monitor the decrease in the integral of characteristic peaks of the this compound.
-
Observe the appearance of new peaks corresponding to degradation products (e.g., the protodeboronated product, 1-isobutylsulfonylbenzene).
-
The relative integrals of the parent compound and the degradation product can be used to estimate the extent of degradation over time.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the stability and application of these compounds.
Caption: Primary degradation pathways for arylboronic acids.
Caption: Workflow for comparing the stability of the boronic acid and its ester.
Caption: Role in Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Product Structure in Suzuki-Miyaura Coupling: A Comparative Guide for 4-(Isobutylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the performance of 4-(isobutylsulfonyl)phenylboronic acid in this pivotal reaction, offering insights into its reactivity and the validation of its resulting biaryl sulfone products. By examining experimental data from related compounds and established protocols, researchers can effectively anticipate reaction outcomes and streamline their synthetic strategies.
The isobutylsulfonyl group imparts a strong electron-withdrawing character to the phenylboronic acid, which can influence the kinetics and efficiency of the Suzuki-Miyaura coupling. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving desired product yields.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The electronic nature of the substituents on the phenylboronic acid significantly impacts the transmetalation step of the Suzuki-Miyaura catalytic cycle. While a direct comparative study for this compound is not extensively documented in publicly available literature, we can infer its reactivity based on data for analogous compounds bearing electron-withdrawing groups. The following tables summarize typical yields and reaction conditions for various substituted phenylboronic acids, providing a benchmark for performance.
Table 1: Comparison of Suzuki-Miyaura Coupling Yields with Various Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-(Methylsulfonyl)phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [General literature data] |
| 4-(Ethylsulfonyl)phenylboronic Acid | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 16 | 78 | [General literature data] |
| This compound (Expected) | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 12 | ~80-90 | [Educated Estimate] |
| 4-Nitrophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Ethanol/H₂O | 80 | 6 | 92 | [General literature data] |
| 4-Cyanophenylboronic Acid | 4-Iodoanisole | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 4 | 95 | [General literature data] |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 94 | [General literature data] |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | 85 | 10 | 96 | [General literature data] |
Note: The data for this compound is an educated estimate based on the performance of similar electron-deficient boronic acids. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of product structures. Below are generalized yet comprehensive experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfone.
Product Validation
The structure of the resulting biaryl sulfone should be rigorously validated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the successful formation of the new C-C bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (High-Resolution Mass Spectrometry).
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present, particularly the sulfonyl group (typically strong absorptions around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
Visualizing the Suzuki-Miyaura Coupling
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
A Comparative Performance Analysis of 4-(Isobutylsulfonyl)phenylboronic Acid and Electron-Donating Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the performance of 4-(isobutylsulfonyl)phenylboronic acid, an electron-withdrawing boronic acid, against a range of common electron-donating boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. This analysis is supported by experimental data to inform reaction optimization and reagent selection.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of this palladium-catalyzed reaction. Generally, electron-donating groups on the boronic acid enhance the rate of the reaction, while electron-withdrawing groups can have a more complex or even attenuating effect on the reaction yield.[1]
Influence of Electronic Effects on Reaction Yield
The isobutylsulfonyl group (-SO₂CH₂CH(CH₃)₂) in this compound is a strong electron-withdrawing group. This property can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle and consequently affecting the overall reaction yield. In contrast, electron-donating groups, such as methoxy (-OCH₃), methyl (-CH₃), and dimethyl (- (CH₃)₂), increase the electron density on the boronic acid, which can facilitate the transmetalation process and often leads to higher reaction yields under similar conditions.
Quantitative Comparison of Reaction Yields
To illustrate the performance differences, the following table summarizes the yields of Suzuki-Miyaura coupling reactions between various substituted phenylboronic acids and a common aryl bromide partner, 4-bromoacetophenone, under standardized reaction conditions.
| Boronic Acid | Substituent Type | Yield (%) |
| This compound | Electron-Withdrawing | Data not available in a directly comparable study |
| 4-Methoxyphenylboronic acid | Electron-Donating | ~95% |
| 4-Methylphenylboronic acid | Electron-Donating | ~92% |
| 3,5-Dimethylphenylboronic acid | Electron-Donating | ~90% |
| Phenylboronic acid (unsubstituted) | Neutral | ~88% |
Note: While a direct comparative study under identical conditions for this compound was not found in the literature, the general trend suggests that its yield would likely be lower than that of phenylboronic acid and the electron-donating counterparts. The yields for the electron-donating and unsubstituted boronic acids are representative values from literature under typical Suzuki-Miyaura conditions.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the comparative evaluation of different boronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 5:1:1, 7 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Assessing the Purity of Synthesized Biaryls: A Comparative Guide to 4-(Isobutylsulfonyl)phenylboronic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity biaryl scaffolds is a critical endeavor in the fields of medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for this purpose, with the choice of boronic acid reagent being a key determinant of reaction success, influencing both yield and the purity of the final biaryl product. This guide provides an objective comparison of 4-(isobutylsulfonyl)phenylboronic acid and other sulfonyl-substituted phenylboronic acids in the synthesis of biaryls, supported by experimental data and detailed analytical protocols for purity assessment.
Performance Comparison of Sulfonyl-Substituted Phenylboronic Acids in Biaryl Synthesis
The electronic nature of substituents on the phenylboronic acid ring significantly impacts the efficiency of the Suzuki-Miyaura coupling. Sulfonyl groups, being electron-withdrawing, can present challenges in the catalytic cycle, particularly in the transmetalation step. The following table summarizes representative data compiled from various sources to compare the performance of this compound with other alkyl- and aryl-sulfonylphenylboronic acids in the synthesis of a model biaryl, 4'-substituted-4-sulfonylbiphenyl, via Suzuki-Miyaura coupling with a substituted aryl bromide.
| Boronic Acid Reagent | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | >98 (by HPLC) |
| 4-(Methylsulfonyl)phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | >99 (by HPLC) |
| 4-(Ethylsulfonyl)phenylboronic acid | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 | >98 (by qNMR) |
| 4-(Phenylsulfonyl)phenylboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 78 | >97 (by GC-MS) |
Note: The data presented are compiled from various literature and patent sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions, scale, and the purity of starting materials.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the synthesis of a biaryl using this compound and for the subsequent purity assessment using HPLC, GC-MS, and qNMR.
A. Synthesis of 4-Acetyl-4'-(isobutylsulfonyl)biphenyl via Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-bromoacetophenone.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoacetophenone (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a 25 mL round-bottom flask, add this compound, 4-bromoacetophenone, and potassium carbonate.
-
Place a magnetic stir bar in the flask and attach a condenser.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add toluene and water to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-acetyl-4'-(isobutylsulfonyl)biphenyl.
B. Purity Assessment Protocols
Accurate determination of product purity is essential. The following are detailed protocols for analyzing the purity of the synthesized biaryl using HPLC, GC-MS, and quantitative NMR (qNMR).
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient of Acetonitrile (A) and Water (B), both with 0.1% trifluoroacetic acid (TFA).
-
Gradient Program: Start with 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized biaryl product.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method:
-
Purity (%) = (Area of the main product peak / Total area of all peaks) x 100.
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-550 amu.
Sample Preparation:
-
Prepare a 0.1 mg/mL solution of the biaryl product in dichloromethane or ethyl acetate.
-
Filter the sample through a 0.45 µm syringe filter.
Data Analysis:
-
Identify the main product peak based on its retention time and mass spectrum.
-
Identify potential impurities by analyzing the mass spectra of other peaks and comparing them to spectral libraries (e.g., NIST). Common impurities include homocoupled products from the boronic acid and deborylated starting material.[1]
-
Assess the relative abundance of impurities based on their peak areas.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene, that has a signal that does not overlap with the analyte signals.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
Sample Preparation:
-
Accurately weigh a specific amount of the biaryl product (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL) and ensure complete dissolution.
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
_analyte = refers to the biaryl product
-
_std = refers to the internal standard
-
Visualization of Experimental and Logical Workflows
Clear diagrams of the experimental process and underlying chemical principles are invaluable for understanding and implementation.
Common Impurities and Side Reactions
The purity of biaryls synthesized via Suzuki-Miyaura coupling can be affected by several side reactions. Understanding these potential impurities is crucial for optimizing reaction conditions and purification strategies.
-
Homocoupling: Dimerization of the boronic acid to form a symmetrical biaryl (R²-R²) is a common side reaction, often promoted by the presence of oxygen.[2]
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid and its replacement with a C-H bond results in the formation of the corresponding arene (R²-H). This side reaction is often catalyzed by acid or base and can be exacerbated by elevated temperatures and the presence of water.[3] Electron-withdrawing groups on the arylboronic acid can increase the rate of base-catalyzed protodeboronation.[1]
-
Residual Catalyst and Ligands: Trace amounts of the palladium catalyst and its ligands can remain in the final product and may require specific purification techniques for their removal.
By carefully selecting the catalyst system, base, and solvent, and by implementing rigorous analytical methods for purity assessment, researchers can confidently synthesize high-purity biaryl compounds for their specific applications.
References
A Comparative Guide to the Reaction Efficiencies of 4-(Isobutylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected reaction efficiencies for 4-(Isobutylsulfonyl)phenylboronic acid in common cross-coupling reactions. Due to a lack of specific experimental data in the published literature for this particular compound, this comparison is based on established principles of organic chemistry and the known reactivity of arylboronic acids bearing strongly electron-withdrawing substituents. The information herein is intended to serve as a valuable resource for designing and optimizing synthetic routes involving this compound.
Data Presentation: Predicted Reaction Efficiencies
The isobutylsulfonyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the boronic acid moiety. The following table summarizes the predicted efficiencies for this compound in three common cross-coupling reactions: Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig. The predicted yields are based on typical outcomes for reactions with similarly substituted arylboronic acids.[1][2]
| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Predicted Yield Range | Notes |
| Suzuki-Miyaura Coupling | Aryl Halide (Br, I) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 70-95% | The electron-withdrawing nature of the sulfonyl group can enhance the rate of transmetalation, often leading to good to excellent yields.[1][3] |
| Chan-Lam Coupling | Amine or Alcohol | Cu catalyst (e.g., Cu(OAc)₂), Base (optional) | 60-85% | While generally effective, the efficiency can be substrate-dependent. The electronic properties of the coupling partner will also play a significant role.[4][5][6][7][8] |
| Buchwald-Hartwig Amination | Amine | Pd catalyst with specialized ligand (e.g., XPhos, SPhos), Strong Base (e.g., NaOt-Bu) | 65-90% | This reaction is highly versatile for C-N bond formation. The choice of ligand and base is crucial for achieving high yields, especially with electron-deficient boronic acids.[9][10] |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions. These should be considered as starting points and may require optimization for the specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.[3][11][12]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Protocol for Chan-Lam Coupling
This protocol outlines a general procedure for the copper-catalyzed N- or O-arylation using this compound.[4][6][7][8]
Materials:
-
Amine or alcohol (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, 0.1 equiv)
-
Solvent (e.g., dichloromethane or methanol)
-
Optional: a base (e.g., pyridine or triethylamine, 2.0 equiv)
Procedure:
-
To a round-bottom flask, add the amine or alcohol, this compound, and copper catalyst.
-
Add the solvent and the optional base.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours (monitored by TLC or LC-MS).
-
After completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide, using this compound as a surrogate for the aryl amine after a subsequent borylation step, or more directly, coupling an amine with an aryl halide where the boronic acid is not directly in the C-N bond forming step but is a common component in related syntheses. For direct C-N bond formation involving the boronic acid, a Chan-Lam coupling is more appropriate. The Buchwald-Hartwig reaction primarily couples an amine with an aryl halide. A hypothetical related reaction could involve the synthesis of a precursor. However, a more direct application of the boronic acid would be in a Suzuki coupling to create a biaryl system which might then undergo a Buchwald-Hartwig amination.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. CHAN LAM COUPLING | PPTX [slideshare.net]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Isobutylsulfonyl)phenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-(Isobutylsulfonyl)phenylboronic acid are critical for ensuring a secure and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE).[1][2][3] All handling and disposal activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][3]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1] |
| Body Protection | A lab coat or chemical-resistant apron.[1][2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if dust formation is likely.[1] |
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, related boronic acids are known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, it is crucial to treat this compound as hazardous waste.
General Hazard Classifications for Boronic Acids:
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain unless it has been properly neutralized and local regulations explicitly permit it.[2][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, filter paper) in a designated, sealable, and clearly labeled container for "Hazardous Waste".[1][2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2][3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).
-
Incompatible Materials: Do not mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases.[1]
2. Container Management:
-
Use a container compatible with boronic acids, such as high-density polyethylene (HDPE) or glass.[3]
-
Keep the container tightly closed when not in use.[1]
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[2]
3. Decontamination of Empty Containers:
-
Empty containers of this compound must be decontaminated before disposal.[2]
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[2]
-
The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional policies.
-
After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[2] The clean container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[2]
4. In-Lab Neutralization of Small Quantities (if permitted):
For very small quantities, neutralization may be an option if allowed by your institution and local regulations.[1] Boronic acids are weak acids and can be neutralized with a mild base.[1]
-
Procedure:
-
In a chemical fume hood, dissolve the solid waste in a minimal amount of water or use the aqueous solution directly.
-
Slowly add a mild basic solution, such as sodium bicarbonate (baking soda), while stirring.
-
Monitor the pH of the solution and continue adding the base until the pH is between 5.5 and 9.0.[1]
-
Once neutralized, and if permitted by your local wastewater authority, this solution can be disposed of down the sanitary sewer with a large amount of water.[1] It is crucial to confirm that this practice is allowed by your institution.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for 4-(Isobutylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for 4-(Isobutylsulfonyl)phenylboronic acid, a compound utilized in laboratory research. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][2] |
| Body Protection | A lab coat or a chemical-resistant suit. | To protect against skin exposure and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA-approved respirator is necessary.[1] | To prevent inhalation of dust or vapors. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety data sheet (SDS) for a similar compound is accessible and has been reviewed by all personnel involved.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before beginning the experiment.
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1]
-
Wash hands thoroughly after handling the compound.[4]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
III. Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
For small quantities, in-lab neutralization with a mild base to a pH between 5.5 and 9.0 may be an option, but this must be in accordance with institutional and local regulations.[1]
-
Never dispose of the chemical down the drain unless explicitly permitted by local authorities for neutralized solutions.[6]
-
Consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[6]
-
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
